Product packaging for 4-Bromobenzenesulfonate(Cat. No.:)

4-Bromobenzenesulfonate

Cat. No.: B403753
M. Wt: 236.07g/mol
InChI Key: PXACTUVBBMDKRW-UHFFFAOYSA-M
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Description

Significance in Contemporary Chemical Science

The significance of 4-bromobenzenesulfonate in chemical science is multifaceted, stemming primarily from its function as an exceptional leaving group in a variety of organic transformations. periodicchemistry.comeurjchem.com Sulfonate esters, in general, are widely used as reagents in organic synthesis because the RSO₃⁻ group is an effective leaving group, particularly when the 'R' group is electron-withdrawing. wikipedia.org The this compound anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, making it readily displaced in nucleophilic substitution and elimination reactions. periodicchemistry.com This property is analogous to other well-known sulfonates like tosylates and mesylates, allowing chemists to convert poorly reactive hydroxyl groups in alcohols into highly reactive sites for further chemical modification. periodicchemistry.comyoutube.com

Beyond its role as a leaving group, this compound serves as a versatile synthetic intermediate and building block. researchgate.net Its precursor, 4-bromobenzenesulfonyl chloride, is a highly reactive compound used to introduce the sulfonate functionality into various organic molecules. solubilityofthings.comcymitquimica.com This functionalization is a key step in the synthesis of complex molecules, including pharmaceuticals and materials with specialized properties. eurjchem.comsolubilityofthings.com For instance, the this compound moiety has been incorporated into the synthesis of carbohydrate-based macrolactones and triazole-containing macrocycles, which have applications in ion recognition and catalysis. mdpi.comresearchgate.net Furthermore, the presence of the bromine atom allows for subsequent reactions, such as palladium-catalyzed cross-coupling, enabling the construction of intricate molecular architectures. thieme-connect.comrsc.org

Scope of Academic Inquiry

Academic inquiry into this compound is broad, spanning fundamental mechanistic studies to the development of novel materials. A significant area of research focuses on its application in synthetic methodology. Chemists have explored its use in palladium-catalyzed reactions, such as desulfitative Heck-type reactions and direct arylations, demonstrating its utility in forming carbon-carbon bonds. thieme-connect.comrsc.org The synthesis of various esters, such as neopentyl this compound, and their subsequent use in creating complex structures like bi- and terthiophenes for organic electronics, highlights the compound's importance in materials science. rsc.org

Another major research thrust is in the field of physical organic chemistry, where the solvolysis of this compound esters is studied to understand reaction mechanisms and intermediate formation, such as ion pairs. uomustansiriyah.edu.iqacs.org The compound is also integral to the development of materials with non-linear optical (NLO) properties. researchgate.netwiley.com Salts like 4-(4-methoxystyryl)-1-methylpyridinium this compound have been synthesized and crystallized, exhibiting significant second-harmonic generation (SHG) effects, which are valuable for applications in photonics and optoelectronics. wiley.comresearchgate.net These studies often involve detailed crystallographic and spectroscopic analysis to correlate molecular structure with macroscopic properties. researchgate.netnih.gov

Physical and Spectroscopic Data

The characterization of this compound and its derivatives relies on a combination of physical measurements and spectroscopic techniques. The data provides insight into the structure, purity, and properties of these compounds.

Table 1: Physical Properties of 4-Bromobenzenesulfonic Acid and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Bromobenzenesulfonic acid monohydrate 138-36-3 C₆H₇BrO₄S 255.09 90-93 chemicalbook.comchemsrc.com
4-Bromobenzenesulfonyl chloride 98-58-8 C₆H₄BrClO₂S 255.51 thermofisher.com 73-76
Sodium 4-bromobenzenesulfinate (B8426795) dihydrate 175278-64-5 C₆H₈BrNaO₄S 279.08 >280

Table 2: General Spectroscopic Data Ranges for Functional Groups in 4-Bromobenzenesulfonates

Spectroscopy Type Functional Group Characteristic Signal Range
IR Spectroscopy S=O (Sulfonate) 1350-1300 cm⁻¹ (asymmetric stretch), 1165-1120 cm⁻¹ (symmetric stretch)
S-O (Sulfonate) 1000-960 cm⁻¹
C-Br (Aromatic) 1075-1030 cm⁻¹
¹H NMR Spectroscopy Aromatic Protons δ 7.5-8.0 ppm (protons on the bromophenyl ring) rsc.org

| ¹³C NMR Spectroscopy | Aromatic Carbons | δ 120-145 ppm rsc.org |

Note: Specific shifts and patterns depend on the full molecular structure and the solvent used. chemohollic.comorganicchemistrydata.orgupatras.gr

Table 3: Mentioned Compounds

Compound Name
This compound
4-Bromobenzenesulfonic acid
4-Bromobenzenesulfonyl chloride
(2-Methylphenyl)this compound
p-Toluenesulfonate (Tosylates)
Methanesulfonate (Mesylates)
Neopentyl this compound
4-(4-methoxystyryl)-1-methylpyridinium this compound
Sodium 4-bromobenzenesulfinate dihydrate
4-Nitrophenol (B140041)
4-Nitrophenyl this compound
Decyl this compound
Thiophene (B33073)
Benzo[b]thiophene
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane
[2,2'-Bithiophenyl]
4-Methylbenzenesulfonyl chloride
2-n-Butylthiophene
Pyridine (B92270)
Neopentyl alcohol
Bis(pinacolate)diboron
p-Chlorobenzenesulfonyl chloride
1-Naphthylsulfonyl chloride
Methanesulfonyl chloride
Benzoyl chloride
10-Undecynoic acid
Copper(II) sulfate (B86663)
Sodium ascorbate
Potassium carbonate
Sodium hydroxide (B78521)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrO3S- B403753 4-Bromobenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrO3S-

Molecular Weight

236.07g/mol

IUPAC Name

4-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1

InChI Key

PXACTUVBBMDKRW-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4 Bromobenzenesulfonate

Classical and Conventional Synthetic Routes

Electrophilic Aromatic Sulfonation of Bromobenzene (B47551)

The direct sulfonation of bromobenzene stands as a fundamental method for the preparation of 4-bromobenzenesulfonic acid, the precursor to the sulfonate salt. This reaction is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org

The most common sulfonating agents for this transformation are concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide (SO₃) itself. google.comscispace.comchemistrysteps.com Oleum, a solution of SO₃ in concentrated sulfuric acid, is particularly effective due to the high concentration of the active electrophile, sulfur trioxide. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org The reaction with fuming sulfuric acid is typically conducted by heating the mixture to produce benzenesulfonic acid and is reversible. libretexts.orglibretexts.orglibretexts.orgbyjus.com The use of sulfur trioxide offers a more direct and often faster sulfonation process. scispace.com To control the highly exothermic nature of the reaction with SO₃, it is often vaporized and diluted with an inert gas like air or nitrogen before being introduced to the aromatic compound. scispace.com

The mechanism of electrophilic aromatic sulfonation involves the attack of the electron-rich aromatic ring of bromobenzene on the electrophilic sulfur atom of sulfur trioxide. libretexts.orglibretexts.orglibretexts.org In the presence of sulfuric acid, sulfur trioxide is protonated to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.com This electrophile is then attacked by the π-electrons of the bromobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.comnumberanalytics.com This intermediate is positively charged and delocalized over the aromatic ring. The subsequent loss of a proton from the carbon atom bearing the sulfonic acid group by a weak base, such as the HSO₄⁻ ion, restores the aromaticity of the ring and yields the final product, 4-bromobenzenesulfonic acid. masterorganicchemistry.combyjus.com

The bromine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution reactions. wikipedia.org While it withdraws electron density from the ring through its inductive effect, making the reaction slower than that of benzene, its lone pairs of electrons can be donated through resonance, stabilizing the carbocation intermediate when the attack occurs at the ortho and para positions. wikipedia.org Consequently, the sulfonation of bromobenzene predominantly yields the para-substituted product, 4-bromobenzenesulfonic acid, with smaller amounts of the ortho isomer. A study on the sulfonation of bromobenzene with sulfur trioxide in liquid sulfur dioxide found the isomer distribution to be approximately 98.93% para, 0.91% ortho, and 0.15% meta. byu.edu This high regioselectivity for the para isomer simplifies the purification process.

The optimization of reaction conditions is crucial for maximizing the yield of the desired 4-bromobenzenesulfonate and minimizing the formation of byproducts, such as disulfonated compounds. Key parameters to control include temperature, reaction time, and the stoichiometric ratio of reactants.

Table 1: Factors Influencing Sulfonation Reactions

Parameter Effect on Reaction Optimization Strategy
Temperature Increasing temperature generally increases the reaction rate but can also lead to the formation of undesired side products and decreased selectivity. numberanalytics.comnih.gov Careful temperature control is necessary to balance the rate of reaction with selectivity. For the direct sulfonation of bromobenzene, a temperature range of 80–100°C is often employed.
Stoichiometry The ratio of the sulfonating agent to the aromatic substrate significantly impacts the reaction rate and the extent of sulfonation. numberanalytics.com An excess of the sulfonating agent can lead to the formation of disulfonated byproducts. Adjusting the concentration of the sulfonating agent and substrate is key to achieving optimal reaction rates and yields. numberanalytics.com

| Solvent | The choice of solvent can influence the solubility of the reactants, the reaction rate, and the selectivity of the sulfonation process. numberanalytics.com | Selecting a solvent that effectively dissolves both the substrate and the sulfonating agent while minimizing side reactions is important for process efficiency. numberanalytics.com |

Recent advancements in reactor technology, such as the use of microreactors, offer precise control over reaction parameters, leading to improved heat management and reduced side reactions. asiachmical.com

Regioselectivity and Directing Effects of the Bromine Substituent

Hydrolysis of 4-Bromobenzenesulfonyl Chloride

An alternative and widely used method for the synthesis of this compound involves the hydrolysis of 4-bromobenzenesulfonyl chloride. This two-step process begins with the synthesis of the sulfonyl chloride intermediate, followed by its hydrolysis to the corresponding sulfonic acid.

The first step, the formation of 4-bromobenzenesulfonyl chloride, is typically achieved by reacting bromobenzene with chlorosulfonic acid. The subsequent hydrolysis of the sulfonyl chloride can be carried out under either acidic or basic conditions. evitachem.com Basic conditions are often preferred as they generally lead to higher yields due to faster reaction kinetics. The resulting 4-bromobenzenesulfonic acid can then be neutralized with a suitable base to form the desired this compound salt. This method can provide high yields, with reports of up to 88% for the hydrolysis step. Purification of the final product can be achieved through recrystallization from solvent mixtures like ethanol-water.

Two-Step Synthesis Pathway

A prevalent and reliable method for synthesizing this compound is a two-step pathway that begins with bromobenzene. This process involves the initial formation of an intermediate, 4-bromobenzenesulfonyl chloride, which is subsequently hydrolyzed to yield the final product.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride The first step is the chlorosulfonation of bromobenzene. In this reaction, bromobenzene is treated with chlorosulfonic acid. The bromine atom on the benzene ring directs the incoming sulfonyl chloride group primarily to the para position, resulting in the formation of 4-bromobenzenesulfonyl chloride and hydrochloric acid as a byproduct.

Step 2: Hydrolysis to 4-Bromobenzenesulfonic Acid The intermediate, 4-bromobenzenesulfonyl chloride, is then hydrolyzed to produce 4-bromobenzenesulfonic acid (the acidic form of the sulfonate). This conversion can be performed under either acidic or basic conditions. The resulting sulfonic acid can then be neutralized to obtain the desired this compound salt. A reported yield for the hydrolysis of 4-bromobenzenesulfonyl chloride is approximately 88%.

Influence of Acidic versus Basic Hydrolysis Conditions on Reaction Kinetics and Yields

Acidic Hydrolysis: This method involves using an acid catalyst in an aqueous solution. The acid protonates the carbonyl group, enhancing its electrophilicity and making it more susceptible to attack by the weak nucleophile, water. esisresearch.orgnumberanalytics.com

Basic Hydrolysis (Saponification): In this approach, a base such as sodium hydroxide (B78521) (NaOH) is used. The hydroxide ion (OH-), a strong nucleophile, directly attacks the sulfonyl chloride. esisresearch.org This process is generally faster and leads to the formation of the carboxylate salt. esisresearch.org

Research indicates that basic hydrolysis conditions typically result in faster reaction kinetics and consequently higher product yields compared to acidic hydrolysis. The strong nucleophilic nature of the hydroxide ion facilitates a more rapid and complete conversion of the sulfonyl chloride intermediate. esisresearch.org

Hydrolysis ConditionCatalyst/Reagent ExampleRelative KineticsTypical Yield
Acidic Aqueous HClSlowerLower
Basic Aqueous NaOHFasterHigher (up to 88% reported)

Advanced and Emerging Synthetic Techniques

To address the limitations of traditional methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques are being explored. These include microwave-assisted protocols and the use of novel catalysts like ionic liquids.

Microwave-Assisted Sulfonation Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages for the sulfonation of aromatic compounds. ajgreenchem.comresearchgate.net Unlike conventional heating, microwave energy provides rapid and uniform heating throughout the reaction mixture. ajgreenchem.comresearchgate.net

One of the most significant benefits of microwave-assisted synthesis is the dramatic reduction in reaction time. ajgreenchem.com Conventional sulfonation reactions can take several hours to complete, whereas microwave-assisted protocols can achieve similar or better results in just a few minutes. ajgreenchem.comcem.com For instance, the sulfonation of bromobenzene can be completed in as little as 15 minutes at 150°C under microwave irradiation. This acceleration is attributed to the efficient and direct energy transfer to the reactant molecules, leading to a rapid increase in temperature and reaction rate. researchgate.net

Despite the significant reduction in reaction time, microwave-assisted methods are effective at maintaining high product yields. For the sulfonation of bromobenzene, yields in the range of 80-85% have been reported, which are comparable to those achieved through conventional heating methods that require much longer durations.

MethodReaction TimeTemperatureReported Yield
Conventional Heating 3 to 5 hours ajgreenchem.com80–100°C ~81%
Microwave-Assisted 3 to 5 minutes ajgreenchem.com150°C 80-85%
Kinetic Improvements and Reaction Time Reduction

Application of Ionic Liquid Catalysts in Sulfonation

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are gaining attention as green catalysts and solvents in chemical synthesis. beilstein-journals.org Their unique properties, such as low volatility, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile and often corrosive acid catalysts. beilstein-journals.org

In the context of sulfonation, Brønsted-acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO4]), have been successfully employed. These ILs can act as both the catalyst and the solvent, simplifying the reaction setup and workup procedures. beilstein-journals.org The use of ionic liquids can lead to high catalytic efficiency under mild reaction conditions. rsc.orgscielo.br Furthermore, the immiscibility of some ionic liquids with certain organic solvents facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry. scielo.br

Enhanced Reaction Rates

Ionic liquids have been shown to significantly enhance the reaction rates of sulfonation. njit.edunumberanalytics.com For instance, the presence of thionyl chloride in sulfuric acid has been found to increase the rate of sulfonation of bromobenzene by reacting with the water formed during the reaction, thereby maintaining the concentration of the sulfuric acid. njit.edu The nature of the aromatic compound, temperature, and the concentration of sulfur trioxide are all factors that influence the reaction rate. numberanalytics.com

Mitigation of Corrosivity (B1173158) and Waste Generation

A key advantage of using ionic liquids is the reduction of corrosivity and waste. frontiersin.orgirispublishers.com Unlike conventional methods that use volatile and corrosive agents, certain ionic liquids are non-corrosive and can be recycled, minimizing environmental impact. researchgate.net This approach aligns with the principles of green chemistry by reducing hazardous byproducts. d-nb.info

Specific Examples: 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO₄])

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) is a prime example of an ionic liquid that serves as both a catalyst and a solvent in the sulfonation of bromobenzene. researchgate.netmdpi.com This dual role simplifies the reaction setup and work-up process. researchgate.netresearchgate.net The use of [BMIM][HSO₄] leads to high yields and can be recycled multiple times without a significant loss in activity, making it a cost-effective and sustainable option. researchgate.net

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound opens pathways to a diverse range of chemical structures with various applications.

Preparation of 4-Bromobenzenesulfonic Acid Monohydrate

4-Bromobenzenesulfonic acid monohydrate can be synthesized through the sulfonation of bromobenzene. chemicalbook.combyu.edu One method involves the reaction of bromobenzene with sulfur trioxide in liquid sulfur dioxide. byu.edu Another approach utilizes 1,3-disulfonic acid imidazolium (B1220033) chloride in water at 50°C, which offers a regioselective and green chemistry route to the desired product. chemicalbook.com

Table 1: Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

Reactant Reagent Conditions Yield Reference
Bromobenzene Sulfur trioxide in liquid sulfur dioxide -12 to -13°C Not specified byu.edu

Synthesis of 3-Amino-4-bromobenzenesulfonic Acid from Benzene Precursors

The synthesis of 3-amino-4-bromobenzenesulfonic acid from benzene is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common strategy involves the initial bromination of benzene, followed by nitration, sulfonation, and finally, reduction of the nitro group to an amino group. The order of these steps is crucial for directing the substituents to the correct positions on the benzene ring. chegg.comchegg.com

A plausible synthetic route starts with the Friedel-Crafts alkylation of benzene to form toluene. Nitration of toluene, followed by oxidation of the methyl group, yields 4-nitrobenzoic acid. Subsequent bromination and reduction of the nitro group would lead to the target molecule. quora.com

Automated Synthesis Protocols for Labeled Analogs (e.g., [¹⁸F]Fluoroethyl this compound)

The synthesis of radiolabeled analogs, such as [¹⁸F]fluoroethyl this compound, is essential for applications in positron emission tomography (PET). Automated synthesis protocols have been developed to handle the short half-life of the ¹⁸F isotope and to ensure reproducible and high-yield production. nih.govnih.gov

A common method involves the nucleophilic substitution of a suitable precursor, like 1,2-ethanediol (B42446) bis-(this compound), with [¹⁸F]fluoride. nih.govnih.gov The synthesis is typically carried out in an automated chemistry process control unit (CPCU). nih.gov This automated approach allows for the reliable production of the radiolabeled tracer with high radiochemical purity. nih.govgoogle.com

Table 2: Automated Synthesis of [¹⁸F]Fluoroethyl this compound

Precursor Reagent Key Conditions Radiochemical Yield Reference
1,2-ethanediol bis-(this compound) H[¹⁸F]F, Kryptofix 2.2.2, K₂CO₃ Automated synthesis in CPCU, 110°C Not specified nih.gov

Reaction Mechanisms and Mechanistic Investigations of 4 Bromobenzenesulfonate

Electrophilic Substitution Reactions

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. ck12.org The presence of both a bromine atom and a sulfonic acid group on the benzene ring significantly influences the rate and regioselectivity of these reactions.

Role of the Sulfonic Acid Group as a Strong Electron-Withdrawing Moiety

The sulfonic acid group (-SO3H) is a potent electron-withdrawing group. wikipedia.org This property arises from the high electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the aromatic ring through both inductive and resonance effects. wikipedia.org Consequently, the benzene ring in 4-bromobenzenesulfonate is deactivated towards electrophilic attack compared to benzene itself, meaning reactions require more forcing conditions. wikipedia.org The decreased electron density makes the ring less nucleophilic and thus less reactive towards electron-deficient species (electrophiles). wikipedia.org Furthermore, the sulfonic acid group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it on the aromatic ring. wikipedia.org

Reactivity of the Bromine Atom in Subsequent Substitution Reactions

The bromine atom is also an electron-withdrawing group, albeit weaker than the sulfonic acid group, and it deactivates the ring towards electrophilic substitution. However, unlike the sulfonic acid group, bromine is an ortho-, para-director due to the ability of its lone pairs of electrons to stabilize the intermediate carbocation (arenium ion) through resonance. ddugu.ac.in

When both groups are present, as in this compound, their directing effects are considered. The sulfonic acid group at position 1 strongly deactivates the ring and directs incoming electrophiles to the meta-positions (positions 3 and 5). The bromine atom at position 4 directs incoming electrophiles to the ortho-positions relative to it (positions 3 and 5). In this case, the directing effects of both the sulfonic acid group and the bromine atom reinforce each other, leading to substitution at the positions ortho to the bromine and meta to the sulfonic acid group.

Highly deactivated aromatic compounds can be monobrominated using a combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid, offering a practical route to such compounds. organic-chemistry.org Another method for brominating moderately deactivated arenes involves using tribromoisocyanuric acid in trifluoroacetic acid, which helps to prevent polybromination. organic-chemistry.org

Nucleophilic Substitution Reactions

In contrast to electrophilic substitutions that occur on the aromatic ring, nucleophilic substitution reactions of this compound typically involve the displacement of the bromine atom or the sulfonate group.

Conditions for Bromine Atom Replacement by Nucleophiles

The bromine atom on the this compound ring can be replaced by various nucleophiles. These reactions generally require specific conditions to proceed. The carbon-bromine bond must be broken during the reaction, and the strength of this bond is a critical factor in determining reactivity. chemguide.co.uk The presence of the electron-withdrawing sulfonic acid group facilitates this process. For instance, nucleophiles like amines, thiols, and alkoxides can displace the bromide ion.

Research has shown that the dealkylation of butyl this compound can be achieved using halide ions in the presence of cationic micelles, such as those formed by cetyltrimethylammonium (CTA) surfactants. rsc.orgrsc.org These micellar environments can enhance the rate of nucleophilic substitution by concentrating both the substrate and the nucleophile at the micellar surface. rsc.orgrsc.org

Susceptibility to Nucleophilic Attack Enhanced by the Sulfonic Acid Group

The sulfonic acid group plays a crucial role in enhancing the susceptibility of the aromatic ring to nucleophilic attack. By withdrawing electron density, it makes the carbon atom attached to the bromine more electrophilic and thus a better target for nucleophiles. vulcanchem.com This effect is a general principle in nucleophilic aromatic substitution, where electron-withdrawing groups activate the ring towards attack by electron-rich species. uomustansiriyah.edu.iq The sulfonate group's ability to stabilize the negative charge in the intermediate Meisenheimer complex further facilitates the substitution process.

Reduction Reactions

Reduction reactions of this compound can target either the sulfonic acid group or the carbon-bromine bond. The sulfonic acid group can be reduced to a sulfonate or a sulfinate under specific conditions. More commonly, the focus is on the cleavage of the carbon-sulfur or carbon-bromine bonds.

Aryl sulfonates, in general, can be reduced through deoxygenation of the corresponding phenolic hydroxy groups. One established method involves a Pd/C-catalyzed reduction using a Mg-MeOH system. The addition of ammonium (B1175870) acetate (B1210297) (NH4OAc) to this system has been shown to significantly accelerate the reaction rate. nih.govresearchgate.net Mechanistic studies suggest that the reduction of aryl sulfonates involves a single-electron transfer from the Pd(0) center to the benzene ring. nih.govresearchgate.net This process can also be used for the regioselective deuteration of benzene derivatives using CH3OD as the deuterium (B1214612) source. nih.gov

Under certain reducing conditions, the bromine atom can be converted to a hydrogen atom. This can be achieved using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst under high pressure. evitachem.com

Below is a table summarizing the types of reactions this compound undergoes and the typical reagents involved.

Reaction TypeReagents and ConditionsMajor Products
Electrophilic Substitution Bromine (Br₂), Iron(III) bromide (FeBr₃)Further brominated or nitrated derivatives
Nucleophilic Substitution Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) in aqueous or alcoholic solutionsSubstituted benzenesulfonic acids
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Sulfonates or sulfinates

Table of common reactions and reagents for this compound, based on general reactivity patterns of similar compounds.

Transformation of the Sulfonic Acid Group to Sulfonate or Sulfinate

The sulfonic acid group (-SO₃H) in 4-bromobenzenesulfonic acid can undergo reduction to form sulfonate or sulfinate species under specific reaction conditions. This transformation is a key reaction in the functionalization of aromatic compounds. The reduction of the sulfonic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This process is crucial for synthesizing various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, where the modification of the sulfonic acid moiety is required.

The general transformation can be represented as follows:

Ar-SO₃H + [Reducing Agent] → Ar-SO₂H (Sulfinate) or Ar-SO₂⁻ (Sulfonate)

This reduction highlights the versatility of the sulfonic acid group in synthetic organic chemistry, allowing for the introduction of different sulfur-containing functional groups onto an aromatic ring.

Protodesulphonylation Processes

Protodesulphonylation is the reverse reaction of sulfonation, where a sulfonic acid group on an aromatic ring is replaced by a hydrogen atom. stackexchange.com This process is typically carried out by heating the arylsulfonic acid in a dilute aqueous acid solution. uomustansiriyah.edu.iqpressbooks.pub

Reversibility of Sulfonation Reactions

Aromatic sulfonation is a notable electrophilic aromatic substitution reaction due to its reversibility. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org The forward reaction, sulfonation, is favored in the presence of concentrated sulfuric acid, while the reverse reaction, desulfonation (protodesulphonylation), is favored in hot, dilute aqueous acid. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org

The equilibrium for the sulfonation of bromobenzene (B47551) can be depicted as:

C₆H₅Br + H₂SO₄ ⇌ C₆H₄BrSO₃H + H₂O

This reversibility is a valuable tool in organic synthesis. The sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. libretexts.orglumenlearning.com After the desired substitutions are complete, the sulfonic acid group can be removed via protodesulphonylation. libretexts.orglumenlearning.com

Impact of Acidic Conditions and Heating on Equilibrium Shift

The direction of the sulfonation-desulfonation equilibrium is highly dependent on the reaction conditions. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org

Sulfonation (Forward Reaction): Favored by high concentrations of the sulfonating agent (e.g., fuming sulfuric acid, which is a mixture of H₂SO₄ and SO₃). pressbooks.pub The presence of a dehydrating agent, such as thionyl chloride, can also drive the equilibrium towards the formation of the sulfonic acid by removing the water produced during the reaction. wikipedia.orgnjit.edu

Protodesulphonylation (Reverse Reaction): Favored by heating the sulfonic acid in the presence of dilute aqueous acid. uomustansiriyah.edu.iqpressbooks.publibretexts.orglumenlearning.com The excess water and the application of heat shift the equilibrium back towards the starting arene and sulfuric acid. stackexchange.comlibretexts.orglumenlearning.com For instance, heating p-bromobenzenesulfonic acid in the presence of dilute hydrochloric acid results in the formation of bromobenzene. stackexchange.com This is because the addition of H⁺ ions shifts the equilibrium of the final deprotonation step of sulfonation to the left, favoring the starting materials. stackexchange.com

The ability to manipulate this equilibrium by altering the concentration of acid and the temperature makes sulfonation a versatile synthetic strategy. wikipedia.orgresearchgate.net

Solvolysis Reactions and Carbocation Chemistry

Solvolysis reactions of alkyl 4-bromobenzenesulfonates are instrumental in studying reaction mechanisms, particularly the involvement of carbocation intermediates. The this compound group (brosylate) is an excellent leaving group, facilitating the formation of carbocations.

Trifluoroethanolysis Studies (e.g., Optically Active 2-Butyl this compound)

The solvolysis of optically active 2-butyl this compound in 2,2,2-trifluoroethanol (B45653) (TFE) has been a subject of detailed mechanistic investigation. acs.orgresearchgate.netacs.org TFE is a solvent with low nucleophilicity and high ionizing power, which favors solvolysis reactions proceeding through carbocation intermediates. publish.csiro.au

Studies on the trifluoroethanolysis of 2-butyl this compound have provided evidence for the formation of ion-pair intermediates. acs.orgnih.gov The reaction involves the departure of the brosylate leaving group to form a secondary butyl carbocation and a this compound anion.

Table 1: Solvolysis Data for 2-Butyl this compound

Parameter Observation Implication Reference
Stereochemistry Trifluoroethanolysis of optically active 2-butyl this compound proceeds with a high degree of retention of configuration. Suggests that the solvent attacks the carbocation intermediate from the front side, before the leaving group has fully diffused away. acs.orgnih.gov

| Oxygen Scrambling | Scrambling of the sulfonate oxygen atoms is observed during the reaction. | Indicates the formation of an intimate ion pair where the anion can rotate relative to the cation before the final product is formed. acs.orgnih.gov | acs.orgresearchgate.netnih.govresearchgate.net |

Oxygen Scrambling Phenomena

A key finding in the trifluoroethanolysis of 2-butyl this compound labeled with ¹⁸O in the non-bridging sulfonate oxygens is the occurrence of oxygen scrambling. acs.orgresearchgate.net This means that during the reaction, the ¹⁸O label becomes distributed among all three oxygen atoms of the sulfonate group in the unreacted starting material.

This scrambling is explained by the formation of an intimate ion-pair intermediate. Within this ion pair, the this compound anion has a sufficient lifetime to rotate relative to the 2-butyl carbocation. acs.orgnih.gov This rotation allows the different oxygen atoms of the sulfonate to become equivalent before the ion pair either collapses back to the starting ester (with scrambled oxygens) or proceeds to form the solvolysis products. acs.org

Importantly, this oxygen scrambling occurs without significant racemization of the unreacted starting material. nih.gov This suggests that the rotation of the anion within the ion pair is faster than the rotation of the cation, which would lead to racemization. acs.orgnih.gov The observation of oxygen scrambling provides strong evidence for the existence of ion-pair intermediates in solvolysis reactions. acs.orgnih.gov

Stereochemical Implications

The stereochemical outcome of a reaction involving a this compound leaving group is highly dependent on the reaction mechanism. In SN1 reactions, the departure of the leaving group leads to a planar carbocation intermediate. libretexts.org The subsequent nucleophilic attack can occur from either face of the carbocation, which would ideally result in a racemic mixture of products (both retention and inversion of configuration). libretexts.org However, the formation of an intimate ion pair , where the leaving group anion remains in close proximity to the carbocation, can shield one face, leading to a slight excess of the inversion product. wikipedia.org

In contrast, SN2 reactions proceed with a backside attack by the nucleophile, resulting in a complete inversion of stereochemistry at the carbon center. libretexts.org The study of the solvolysis of optically active 2-butyl this compound in trifluoroethanol has provided insights into the interplay between these mechanisms and the role of ion-pair intermediates. acs.org Furthermore, the stereochemistry of substitution and elimination pathways in the solvolysis of cyclopentyl p-bromobenzenesulfonate has been shown to be influenced by the solvent system, which affects the nature of the ion-pair intermediates. acs.org

Investigations of Anchimeric Assistance in Carbocation Formation

Neighboring group participation, or anchimeric assistance , can significantly accelerate the rate of ionization by stabilizing the developing positive charge. libretexts.org This intramolecular interaction involves the donation of electron density from a neighboring group to the carbon atom bearing the leaving group, often leading to the formation of a bridged or cyclic intermediate. libretexts.orgdalalinstitute.com

The solvolysis of certain brosylates, such as 2-exo-norbornyl brosylate, demonstrates a significantly enhanced reaction rate compared to its endo isomer, an observation attributed to anchimeric assistance from the C1-C6 sigma bond. wikipedia.org This assistance stabilizes the transition state leading to the carbocation, thereby lowering the activation energy. libretexts.org Theoretical studies have also explored the potential for anchimeric assistance in the ionization of 2-butyl cation precursors, providing further insight into the factors governing this phenomenon. acs.org

Solvolysis of Bicyclo[X.Y.0]octane Derivatives (e.g., 4-Hydroxy-trans-bicyclo[5.1.0]octane p-Bromobenzenesulfonate)

The solvolysis of bicyclic systems containing a this compound group offers a valuable platform for studying the influence of molecular structure and conformation on reactivity and reaction pathways. For instance, the solvolysis of 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate has been investigated to understand the reactions of trans-fused cyclopropanes. acs.org The treatment of this compound with potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO) results in a rapid conversion to trans-bicyclo[5.1.0]oct-3-ene. chemistry-chemists.com

Furthermore, studies on the solvolysis of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol p-bromobenzenesulfonate have shown that the exo-cyclopropyl group has a minimal effect on the solvolytic activity in this particular ring system. researchgate.net These types of investigations help to elucidate the electronic and steric effects that govern the stability of intermediates and the distribution of products in complex molecular frameworks.

Deuterium Isotope Effects in Solvolysis (e.g., Cyclopentyl p-Bromobenzenesulfonate)

The use of deuterium isotope effects is a powerful tool for probing the transition state structures and mechanisms of solvolysis reactions. By replacing hydrogen atoms with deuterium at specific positions relative to the reaction center, subtle changes in reaction rates can be measured, providing detailed information about bond breaking and bond formation in the rate-determining step.

The solvolysis of cyclopentyl p-bromobenzenesulfonate and its deuterated analogs has been extensively studied in various solvent systems to understand the intricacies of SN1 and E1 reaction pathways. acs.orgsrce.hrosti.gov

The alpha-deuterium (α-D) kinetic isotope effect (KIE) , where deuterium is placed on the carbon atom bearing the leaving group, is particularly sensitive to the nature of the transition state. A significant α-D KIE (kH/kD > 1) is indicative of a change in hybridization from sp3 in the reactant to sp2 in the carbocation-like transition state.

In the solvolysis of cyclopentyl p-bromobenzenesulfonate in 90% hexafluoroisopropyl alcohol-10% water, a large α-d rate effect of 1.23 was observed. osti.gov This substantial effect suggests that the formation of an intimate ion pair is a reversible step and that the subsequent nucleophilic attack to form the alcohol product is not the rate-determining step. wikipedia.orgosti.gov The magnitude of the α-D KIE can vary with the leaving group, with sulfonate esters generally showing larger effects than halides. acs.org

Beta-deuterium (β-D) isotope effects, with deuterium on the carbon adjacent to the reaction center, provide information about hyperconjugation and neighboring group participation. In the solvolysis of cyclopentyl p-bromobenzenesulfonate, the cis- and trans-β-deuterium rate effects have been measured in different solvent systems. acs.orgmst.edu

In 90% hexafluoroisopropyl alcohol-10% water, the cis-β-d rate effect (1.35) was found to be larger than the trans-β-d effect (1.22). osti.gov The fact that the trans-isotope effect is greater than the cis-isotope effect in other systems has been suggested as evidence against specific solvation of the β-hydrogens being the primary driver of secondary deuterium isotope effects. mst.edu The relative magnitudes of these effects can offer insights into the geometry of the transition state and the extent of electronic stabilization provided by the β-hydrogens.

Solvent Systemα-d KIE (kH/kD)cis-β-d KIE (kH/kD)trans-β-d KIE (kH/kD)β-d4 KIE (kH/kD)Reference
90% HFIP - 10% H2O1.231.351.222.86 osti.gov
70% Ethanol (B145695) - 30% H2O---- mst.edu
Ethanol-Water MixturesVariesVariesVariesVaries acs.org
Trifluoroethanol-Water MixturesVariesVariesVariesVaries acs.org
Dioxane-Water MixturesVariesVariesVariesVaries srce.hr

Table: Deuterium Isotope Effects in the Solvolysis of Cyclopentyl p-Bromobenzenesulfonate

The combination of isotope effect studies with product analysis provides a comprehensive picture of the reaction mechanism. In the solvolysis of cyclopentyl p-bromobenzenesulfonate, the stereochemistry of both the substitution and elimination products has been determined.

In ethanol-water mixtures, the elimination reaction was found to be stereospecifically trans, while in trifluoroethanol-water mixtures, the elimination is nonstereospecific. acs.org This change in stereochemistry is consistent with a change in the reaction mechanism, from a rate-determining attack on a reversibly formed intimate ion pair in ethanol-water to a rate-determining formation of a solvent-separated ion pair in trifluoroethanol-water. acs.org In both solvent systems, the cyclopentanol (B49286) formed as the substitution product was found to have an inverted configuration compared to the starting material. acs.org In 90% hexafluoroisopropyl alcohol-10% water, syn elimination is favored over anti elimination by a factor of about 4, and the yield of cyclopentene (B43876) is approximately 80%. osti.gov

Cis- and Trans-Beta-Deuterium Rate Effects

Homoallenyl Participation in Acetolysis

The participation of a homoallenyl group in the solvolysis of p-bromobenzenesulfonate (brosylate) esters has been a subject of significant mechanistic investigation. Studies on the acetolysis of specific homoallenyl brosylates reveal a substantial rate enhancement, indicating anchimeric assistance from the allenic double bond.

A key example is the acetolysis of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate. Research has shown that this compound undergoes acetolysis in buffered, anhydrous acetic acid at a rate approximately 1200 times faster than its saturated counterpart, 2,2-dimethylpentyl p-bromobenzenesulfonate, at 75°C. researchgate.net This notable increase in reaction rate is attributed to the participation of the homoallenyl group in the ionization step. Further analysis using a Taft-Streitwieser treatment estimated that the homoallenyl participation enhances the reaction rates by factors ranging from 6,200 to 170,000. researchgate.net The significant participation of the homoallenyl group, when compared to a homoallyl group, is thought to be largely due to the decreased stability of its ground state. researchgate.net

The products of this reaction consist primarily of rearranged acetate esters and triene hydrocarbons. In the acetolysis of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate, the product mixture was found to contain approximately 77% 2-methyl-4,5-hexadien-2-yl acetate, along with about 12% 2-methyl-1,4,5-hexatriene and 11% 2-methyl-2,4,5-hexatriene. researchgate.net The formation of these products suggests a mechanism involving a cyclopropylvinyl cation intermediate, arising from the participation of the γ,δ-allenyl group.

However, the formation of cyclic products is not always observed. For instance, the failure of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate to yield cyclic products is likely due to the gem-dimethyl effect, which stabilizes the acyclic dimethyl-2,3-butadienylcarbonium ion relative to the cyclic α-(2,2-dimethylcyclopropyl)vinyl cation. researchgate.net In contrast, for esters of 2,2-dimethyl-3,4-hexadienol, the solvolysis products were found to be 100% cyclized or rearranged. researchgate.net

The solvolysis of the same unsaturated brosylate in 95% ethanol at 75°C shows a similar rate enhancement, being about 1500 times as rapid as the saturated analogue. researchgate.net The product distribution in this case was 95% 2-methyl-4,5-hexadien-2-yl ethyl ether and 5% hydrocarbons. researchgate.net

Table 1: Product Distribution in the Solvolysis of 2,2-Dimethyl-3,4-pentadienyl p-Bromobenzenesulfonate at 75°C

SolventProductYield (%)
Acetic Acid2-methyl-4,5-hexadien-2-yl acetate77
2-methyl-1,4,5-hexatriene~12
2-methyl-2,4,5-hexatriene~11
95% Ethanol2-methyl-4,5-hexadien-2-yl ethyl ether95
Hydrocarbons5
Data sourced from Robert S. Bly, A. R. Ballentine, and Soon U. Koock, 1967. researchgate.net

Formolysis Studies (e.g., 4-(p-Methoxyphenyl)butyl p-Bromobenzenesulfonate)

The formolysis of ω-arylalkyl p-bromobenzenesulfonates provides a platform for investigating remote aryl group participation in solvolysis. The extent of this participation is highly dependent on the solvent and the substituents on the aryl ring. oup.com Formic acid, being a more ionizing solvent than acetic acid, is better able to facilitate anchimeric assistance. researchgate.net

For 4-phenylbutyl p-bromobenzenesulfonate, the rate of formolysis is comparable to that of the unsubstituted butyl p-bromobenzenesulfonate. oup.com This indicates that the rate enhancement from phenyl participation is not significant, and it results in only a 17% yield of the cyclized product, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). oup.com

However, the introduction of an electron-donating substituent on the phenyl ring, such as a methoxy (B1213986) group, significantly enhances the rate of solvolysis via the aryl-assisted pathway. oup.comresearchgate.net The formolysis of 4-(p-methoxyphenyl)butyl p-bromobenzenesulfonate proceeds with substantial anchimeric assistance. kisti.re.krupenn.edu The powerful rate-enhancing effect of the p-anisyl group is evident when comparing its reactivity to the unsubstituted phenyl derivative. For instance, in acetolysis, 2-(2,4-dimethoxyphenyl)-1-ethyl bromobenzenesulfonate reacts 1590 times faster than the 2-phenylethyl ester. researchgate.net A similar trend is observed in formolysis.

Studies on the trifluoroacetolysis of related systems, which further enhances anchimeric assistance, have provided detailed insights into the competitive nature of the Ar₁-5 and Ar₂-6 pathways. oup.com For example, in the trifluoroacetolysis of 4-(p-methylphenyl)butyl brosylate, the reaction proceeds with 32.4% Ar₁-5 and 67.6% Ar₂-6 participation. For the p-fluoro derivative, the distribution is 43.3% Ar₁-5 and 56.7% Ar₂-6. oup.com These studies utilize isotopic labeling to dissect the contributions of each pathway to the final product mixture. While these specific data are for trifluoroacetolysis, they illustrate the mechanistic complexity that also underlies formolysis, albeit with generally less pronounced aryl participation.

Table 2: Comparison of Solvolysis of 4-Phenylbutyl Arenesulfonates

SubstrateSolventRelative Rate vs. Butyl EsterCyclized ProductYield of Cyclized Product (%)
4-Phenylbutyl p-BromobenzenesulfonateFormic Acid~11,2,3,4-Tetrahydronaphthalene17
4-Phenylbutyl MenasylateTrifluoroacetic Acid-1,2,3,4-Tetrahydronaphthalene100
Data sourced from H. C. Brown, C. J. Kim, C. J. Lancelot, and P. v. R. Schleyer, 1970 and T. Ando et al., 1980. oup.comoup.com

Derivatives and Analogues of 4 Bromobenzenesulfonate: Synthesis, Characterization, and Advanced Applications

Synthesis of Diverse Derivatives

The synthesis of derivatives based on 4-bromobenzenesulfonate often starts with the highly reactive 4-bromobenzenesulfonyl chloride. This precursor allows for the introduction of the 4-bromobenzenesulfonyl group into various molecules through reactions with nucleophiles like amines and alcohols.

Synthesis of Sulfonamide Antibiotics and Sulfanilamide (B372717) Derivatives

Sulfonamides are a class of compounds known for their antimicrobial properties. ontosight.ai The synthesis of sulfonamide derivatives from this compound precursors is a common strategy in medicinal chemistry. smolecule.com A general method involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine. google.com

A specific example is the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com The process begins with the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline in water, with the pH adjusted to 10.0 using sodium carbonate. juniperpublishers.com This reaction yields the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide with a high yield of 87%. juniperpublishers.com This intermediate can then be further reacted with various electrophiles to produce a series of target sulfonamide compounds. juniperpublishers.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods like FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. juniperpublishers.com

The synthesis of sulfanilamide, a foundational antibiotic, and its derivatives often involves a multi-step process starting from acetanilide. wisc.edu Acetanilide is chlorosulfonated, and the resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the removal of the acetyl protecting group to yield sulfanilamide. wisc.edu By substituting ammonia with other amines in the amination step or by modifying the initial aniline, a wide variety of sulfanilamide derivatives can be produced. sapub.org The incorporation of the 4-bromobenzenesulfonyl group in place of the standard p-aminobenzenesulfonyl group is a strategy to create novel derivatives with potentially different biological activities. smolecule.comsapub.org

Reactant 1 Reactant 2 Product Yield Reference
4-Bromobenzenesulfonyl chloridep-Ethoxy aniline4-Bromo-N-(4-ethoxyphenyl) benzenesulfonamide87% juniperpublishers.com
Ethyl-4-bromobenzenesulfonateBenzylamineN-Benzyl-4-bromobenzenesulfonamide90% google.com

Synthesis of Bis this compound Compounds

Research has been conducted into the synthesis, characterization, and biological activities of bis this compound compounds. scilit.com These molecules contain two this compound units within their structure. A recent study detailed the synthesis of seven new bis this compound derivatives. gazi.edu.tr The synthesis involves reacting 4-formylphenyl-4-bromobenzenesulfonate with various aliphatic diamines. gazi.edu.tr The structures of these compounds were elucidated using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. gazi.edu.tr

A specific class of bis this compound compounds involves the incorporation of Schiff base (azomethine) linkages. gazi.edu.tr Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. dergipark.org.trbibliomed.org

In a recent study, a series of Schiff base-containing alkyl bis this compound compounds were synthesized. gazi.edu.tr The synthesis was achieved through the reaction of 4-formylphenyl-4-bromobenzenesulfonate with a series of α,ω-diaminoalkanes of varying chain lengths (from 1,4-diaminobutane (B46682) to 1,10-diaminodecane). gazi.edu.tr The reactions were carried out by dry heating, resulting in the formation of the target bis-Schiff base compounds. gazi.edu.tr These compounds have potential applications based on their demonstrated anticancer and antibacterial activities. gazi.edu.tr

Reactant 1 Reactant 2 Product Class Reference
4-Formylphenyl-4-bromobenzenesulfonate1,4-DiaminobutaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,5-DiaminopentaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,6-DiaminohexaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,7-DiaminoheptaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,8-DiaminooctaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,9-DiaminononaneSchiff base-containing alkyl bis this compound gazi.edu.tr
4-Formylphenyl-4-bromobenzenesulfonate1,10-DiaminodecaneSchiff base-containing alkyl bis this compound gazi.edu.tr

Pyrazolecarboxamide Derivatives Containing the this compound Moiety

Pyrazole and its derivatives are heterocyclic compounds that attract significant attention in pharmacology due to their wide range of biological activities. mdpi.commdpi.com The incorporation of a this compound moiety into a pyrazolecarboxamide scaffold has been explored to create novel compounds with potential antifungal and antiviral properties. nih.govfrontiersin.org

The synthesis of these derivatives is a multi-step process. nih.gov A key intermediate, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol, is first synthesized. nih.gov This is achieved by coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 2-aminophenol (B121084) using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP). nih.gov In the final step, this intermediate is reacted with 4-bromobenzenesulfonyl chloride to yield the target compound, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl this compound. nih.govfrontiersin.org This specific compound was obtained as a light yellow powder with a 79% yield. nih.gov The structure was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org

Compound Name Yield Melting Point (°C) Characterization Methods Reference
2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl this compound79%175.8-176.4¹H NMR, ¹³C NMR, HRMS nih.govfrontiersin.org

Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety

Piperonylic acid, an aromatic acid found in black pepper, has been used as a scaffold for developing new agricultural bactericides. nih.govresearchgate.net By introducing a sulfonic acid ester moiety, including this compound, researchers have synthesized a series of novel piperonylic acid derivatives. nih.govresearchgate.netfrontiersin.org These compounds have shown significant antibacterial activities. nih.govfrontiersin.org

The general synthesis involves creating an intermediate alcohol from piperonylic acid, which is then esterified with a substituted benzenesulfonyl chloride, such as 4-bromobenzenesulfonyl chloride. The structures of the resulting title compounds are typically verified by ¹H NMR, ¹³C NMR, and HRMS. frontiersin.org Bioassays have demonstrated that some of these derivatives exhibit excellent antibacterial activities against pathogens like Pseudomonas syringae pv. actinidiae (Psa), in some cases surpassing commercial bactericides. nih.govresearchgate.net

Steroid Derivatives Incorporating this compound

Steroids are a class of lipids with a characteristic four-ring carbon structure. rsc.org The chemical modification of the steroid nucleus has led to numerous therapeutic agents. The introduction of a this compound group onto a steroid scaffold has resulted in the discovery of novel enzyme inhibitors. nih.gov

A notable example is 4-pregnen-21-ol-3,20-dione-21-(this compound), also known as NSC 88915. nih.govcore.ac.uk This compound was identified as a specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. nih.gov The synthesis of this and related analogues has provided valuable insights into the structural requirements for Tdp1 inhibition. nih.gov Studies have shown that both the steroid core and the this compound group are necessary for the inhibitory activity. nih.gov Molecular docking and mechanistic studies suggest these steroid derivatives act as competitive inhibitors, mimicking the natural substrate of the Tdp1 enzyme. nih.gov This class of compounds represents a new chemical framework for developing potent Tdp1 inhibitors, which could have applications in cancer therapy. nih.govumd.edu

Neopentyl Biphenylsulfonates via Suzuki-Miyaura Reactions with Alkyl Bromobenzenesulfonates

The synthesis of neopentyl biphenylsulfonates has been effectively achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. koreascience.krresearchgate.net This method involves the reaction of neopentyloxysulfonylphenyl bromides with various arylboronic acids, yielding a range of neopentyl biphenylsulfonates in good yields. koreascience.krresearchgate.net

Research has shown that the position of the bromo substituent on the benzenesulfonate (B1194179) ring influences the reaction rate. koreascience.krresearchgate.net Specifically, 2-bromo- and 4-bromobenzenesulfonates participate in the coupling reaction more rapidly than 3-bromobenzenesulfonate. koreascience.krresearchgate.net In contrast, chlorobenzenesulfonate does not yield the coupling product under the standard reaction conditions, highlighting the importance of the halide's reactivity. koreascience.krresearchgate.net The general catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This stepwise approach using palladium- and nickel-catalyzed reactions is considered a promising and direct route for creating unsymmetrical terphenyls. researchgate.net The reaction is notable for its versatility, mild conditions, and the availability of reagents. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Neopentyl bromobenzenesulfonates with Phenylboronic Acid

Bromobenzenesulfonate IsomerCatalystReaction ConditionsYieldReference
Neopentyl 2-bromobenzenesulfonatePalladium-basedStandard Suzuki-Miyaura conditionsGood koreascience.krresearchgate.net
Neopentyl 3-bromobenzenesulfonatePalladium-basedStandard Suzuki-Miyaura conditions (slower reaction)Good koreascience.krresearchgate.net
Neopentyl this compoundPalladium-basedStandard Suzuki-Miyaura conditionsGood koreascience.krresearchgate.net
Neopentyl chlorobenzenesulfonatePalladium-basedStandard Suzuki-Miyaura conditionsNo product koreascience.krresearchgate.net

1,2,4-Triazol 4-Bromobenzenesulfonates

A notable class of derivatives includes compounds incorporating the 1,2,4-triazole (B32235) moiety. dntb.gov.uagazi.edu.tr For instance, (E)-4-(((3-Methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) imino) methyl) phenyl 4-bromo benzene (B151609) sulfonate and (E)-4-(((3-benzyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl this compound have been synthesized and characterized. bohrium.com The synthesis of such compounds can be achieved through various established methods for forming the 1,2,4-triazole ring, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com

Characterization of these compounds is comprehensive, utilizing techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. dntb.gov.uagazi.edu.tr Furthermore, Density Functional Theory (DFT) calculations are often employed to study their molecular geometry and electronic properties. dntb.gov.uaresearchgate.net These derivatives have been investigated for their potential enzyme activities, with docking studies used to explore their interactions with biological targets. dntb.gov.uaresearchgate.net

Novel Hydrazone Linkage-Based Aryl Sulfonate Derivatives

A series of novel hybrid molecules featuring a hydrazone linkage (–C=N-NH–) combined with an aryl sulfonate ester group have been designed and synthesized. dntb.gov.uanih.govacs.org The synthesis of these derivatives is typically straightforward, involving the condensation reaction of aryl sulfonate compounds with hydrazides, such as isonicotinic hydrazide, in an alcoholic solvent. acs.orgresearchgate.net The resulting title compounds are then characterized using a suite of spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis. researchgate.netfbu.edu.tr

These compounds have shown potential as apoptosis inducers and have been evaluated for their antiproliferative effects against various cancer cell lines. dntb.gov.uaresearchgate.netfbu.edu.tr For example, certain derivatives exhibited promising effects on MCF-7 breast cancer cells. researchgate.netfbu.edu.tr Mechanistic studies suggest that these compounds can induce apoptosis through the intrinsic pathway, involving changes in the mitochondrial membrane potential and the activation of caspases. researchgate.netfbu.edu.tr

Myricetin (B1677590) Derivatives Containing Sulfonate

Myricetin, a naturally occurring flavonoid, has been used as a scaffold to create new derivatives containing a sulfonate group. d-nb.infoscribd.com The synthesis of these compounds involves a multi-step process. d-nb.info First, myricetin's hydroxyl groups are protected, often using methyl iodide. d-nb.infojst.go.jp This is followed by deprotection and subsequent reaction with various benzenesulfonyl chlorides in the presence of a base like potassium carbonate to yield the final sulfonate ester derivatives. d-nb.info Yields for these reactions are generally reported as good, ranging from 53% to 89%. d-nb.info

These derivatives have been investigated for their advanced biological applications, particularly as antibacterial agents against plant pathogens like Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). d-nb.info Some compounds in this series have demonstrated significantly better efficacy than commercial bactericides. d-nb.info Additionally, certain myricetin derivatives have been explored for their anticancer properties, showing the ability to inhibit tumor growth both in vitro and in vivo. jst.go.jp

Table 2: Antibacterial Activity of Selected Myricetin Sulfonate Derivatives

CompoundTarget PathogenEC₅₀ (μg/cm³)Comparison (Commercial Agent)Reference
3eXac13.76Bismerthiazol (50.32), Thiodiazole copper (83.27) d-nb.info
3jXoo11.92Bismerthiazol (72.08), Thiodiazole copper (99.26) d-nb.info

Arylamide Derivatives Possessing Sulfonate or Sulfamate (B1201201) Moieties

A series of arylamide derivatives that incorporate either a sulfonate or a sulfamate functional group have been designed and synthesized as potential enzyme inhibitors. scilit.comukri.orgresearchgate.net These compounds have been particularly targeted as inhibitors of the steroid sulfatase (STS) enzyme, which is implicated in hormone-dependent cancers. scilit.commdpi.com The synthesis involves creating an arylamide core and appending a terminal sulfonate or sulfamate group. researchgate.net The inhibitory effects of these compounds are typically evaluated through in vitro cell-free assay systems. researchgate.net Research in this area has highlighted that the sulfamate derivatives often show potent inhibition of the STS enzyme. researchgate.net

2-Pyridinyl this compound

2-Pyridinyl this compound is a versatile chemical intermediate belonging to the sulfonate class. ontosight.ai Its synthesis is typically achieved through the reaction of 2-pyridinol with 4-bromobenzenesulfonyl chloride, usually in the presence of a base. ontosight.ai The structure, which combines a pyridine (B92270) ring with a bromobenzenesulfonate moiety, confers specific reactivity to the molecule. ontosight.ai The sulfonate group acts as a good leaving group, allowing it to be replaced by various nucleophiles. ontosight.ai This reactivity makes 2-pyridinyl this compound a valuable precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai

Supramolecular Chemistry and Crystal Engineering of Derivatives

The fields of supramolecular chemistry and crystal engineering are crucial for understanding and designing the solid-state architecture of this compound derivatives. nobelprize.orgusherbrooke.ca Crystal engineering focuses on controlling the organization of molecules in a crystalline solid by exploiting intermolecular interactions like hydrogen bonds and π–π stacking. usherbrooke.carsc.org

Crystal Structure Analysis via X-ray Diffraction

2-(4-Hydroxystyryl)-1-methylpyridinium this compound

The compound 2-(4-Hydroxystyryl)-1-methylpyridinium this compound (C₁₄H₁₄NO⁺·C₆H₄BrSO₃⁻) is notable for crystallizing in a non-centrosymmetric space group, which is a prerequisite for second-order NLO activity. iucr.orgresearchgate.net Indeed, its second-harmonic generation (SHG) efficiency was measured to be approximately 0.14 times that of urea. iucr.orgresearchgate.net

The cation within this structure is almost planar and, like the previous example, exists in an E configuration. iucr.orgresearchgate.net The crystal structure is stabilized by a network of hydrogen bonds and other weak interactions. iucr.org

Table 2: Crystallographic Data for 2-(4-Hydroxystyryl)-1-methylpyridinium this compound

Parameter Value
Formula C₁₄H₁₄NO⁺·C₆H₄BrSO₃⁻
NLO Activity Yes (0.14x urea) iucr.orgresearchgate.net

Note: This interactive table summarizes the key features of this NLO-active compound.

(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound (Non-Centrosymmetric Space Group Properties)

This derivative, (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound (C₁₆H₁₉N₂⁺·C₆H₄BrO₃S⁻), crystallizes in the non-centrosymmetric space group Cc, indicating its potential for second-order NLO applications. researchgate.netiucr.org The asymmetric unit consists of one cation and one anion. researchgate.netiucr.org

The cation is nearly planar and exists in the trans configuration. researchgate.netiucr.org The crystal packing is characterized by chains of cations and anions running parallel to the c-axis, which are then stacked along the b-axis. researchgate.netiucr.org

Table 3: Crystallographic Data for (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound

Parameter Value
Formula C₁₆H₁₉N₂⁺·C₆H₄BrO₃S⁻
Space Group Cc researchgate.netiucr.org
Crystal System Monoclinic iucr.org
a (Å) 10.3712 (4) iucr.org
b (Å) 10.9937 (5) iucr.org
c (Å) 17.9027 (8) iucr.org
β (°) 92.442 (3) iucr.org

Note: This interactive table provides detailed crystallographic parameters for this compound.

1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound

The crystal structure of 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound (C₁₆H₁₄NS⁺·C₆H₄BrO₃S⁻) reveals a centrosymmetric space group (P2₁/c), which precludes second-order NLO properties. researchgate.netnih.gov The asymmetric unit contains one cation and one anion. researchgate.netnih.gov

The cation is essentially planar and adopts an E configuration with respect to the C10=C11 double bond. researchgate.netnih.gov In the crystal, cations and anions form separate chains along the c-axis. researchgate.netnih.gov

Table 4: Crystallographic Data for 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound

Parameter Value
Formula C₁₆H₁₄NS⁺·C₆H₄BrO₃S⁻
Space Group P2₁/c researchgate.netnih.gov
Crystal System Monoclinic nih.gov
a (Å) 7.9026 (1) nih.gov
b (Å) 18.8211 (2) nih.gov
c (Å) 13.4816 (1) nih.gov
β (°) 93.292 (1) nih.gov

Note: This interactive table details the crystallographic data for this centrosymmetric compound.

Intermolecular Interactions: C-H...O, C-H...π, and π-π Stacking

The solid-state architecture of these this compound derivatives is heavily influenced by a network of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively play a crucial role in stabilizing the crystal packing.

In the crystal structure of (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound , the crystal is stabilized by weak C-H···O and C-H···π interactions. researchgate.netiucr.org Furthermore, a π-π stacking interaction is observed with a centroid-to-centroid distance of 3.5675 (19) Å. researchgate.netiucr.org

For Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide , the cations and anions are linked by weak C-H···O interactions. nih.gov The cations are stacked in an anti-parallel fashion along the a-axis through weak C-H···π and π-π interactions, with centroid-centroid distances of 3.5544 (19) and 3.699 (2) Å. nih.gov

Similarly, in 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound , weak C-H···O and C-H···π interactions link the cations and anions into a three-dimensional network. researchgate.netnih.gov The cation chains are stacked in an antiparallel manner along the a-axis, facilitated by π-π interactions with centroid-centroid distances of 3.7257 (13) and 3.7262 (14) Å. researchgate.netnih.gov

Dihedral Angles and Planarity within Cationic Components

The degree of planarity within the cationic components of these salts, quantified by dihedral angles between aromatic rings, is a key structural feature.

In Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide , the two independent cations exhibit different degrees of twisting. One is nearly planar with a dihedral angle of 0.96 (15)° between the pyridinium (B92312) and phenyl rings, while the other is more twisted with a corresponding angle of 7.05 (16)°. nih.govresearchgate.net

The cation in (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound is described as nearly planar, with a small dihedral angle of 3.19 (15)° between the pyridinium and dimethylaminophenyl rings. researchgate.netiucr.org

For 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound , the cation is also essentially planar, with the dihedral angle between the quinolinium and thiophene (B33073) rings being a mere 3.45 (9)°. researchgate.netnih.gov

Table 5: Dihedral Angles in Cationic Components

Compound Rings Dihedral Angle (°)
Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide (Cation 1) Pyridinium and Phenyl 0.96 (15) nih.govresearchgate.net
Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide (Cation 2) Pyridinium and Phenyl 7.05 (16) nih.govresearchgate.net
(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound Pyridinium and Dimethylaminophenyl 3.19 (15) researchgate.netiucr.org

Note: This interactive table compares the planarity of the cationic components in the discussed compounds.

Advanced Optical and Electronic Material Applications

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies, a phenomenon crucial for applications in telecommunications, optical computing, and frequency conversion. Organic materials, particularly ionic salts, have emerged as highly promising candidates for NLO applications due to their large second-order nonlinearities, rapid response times, and the vast possibilities for molecular design. mdpi.com The core strategy in designing effective NLO materials involves creating molecules with a large first hyperpolarizability (β), typically featuring electron donor and acceptor groups connected by a π-conjugated system, and ensuring these molecules arrange in a non-centrosymmetric fashion in the solid state. researchgate.netmdpi.com

Second-order nonlinearity is a property of materials that lack a center of symmetry, allowing them to generate light at twice the frequency of the incident light, a process known as second-harmonic generation (SHG). researchgate.net Organic ionic salts have demonstrated significant potential for large second-order optical nonlinearities. mdpi.comiucr.org The magnitude of this effect is determined by the molecular first hyperpolarizability (β) of the chromophore and its arrangement within the crystal lattice. semanticscholar.orgiucr.org

Derivatives incorporating the this compound anion have been successfully synthesized to create materials with substantial second-order NLO properties. iucr.orgresearchgate.net A key example is the pairing of this compound with specifically designed cationic chromophores, such as stilbazolium or quinolinium derivatives. iucr.orgresearchgate.net For instance, the compound (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound was found to crystallize in the non-centrosymmetric space group Cc, a prerequisite for exhibiting second-order NLO effects. iucr.orgresearchgate.net Similarly, the organic salt 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS) also crystallizes in a non-centrosymmetric space group (Cc), leading to a large macroscopic second-order optical nonlinearity. researchgate.netresearchgate.net These examples underscore the effectiveness of using this compound to guide the crystallization process toward the desired non-centrosymmetric structures essential for second-order NLO applications.

The choice of a counter-anion is a critical and highly effective strategy in crystal engineering to create materials with large second-order NLO activity. mdpi.com While the cation is the primary source of the nonlinear optical response, the counter-anion plays a crucial role in directing the crystal packing through coulombic interactions, hydrogen bonds, and van der Waals forces. mdpi.comiucr.org Even minor structural changes in the anion can significantly impact the macroscopic lattice stacking, determining whether the resulting crystal is centrosymmetric or non-centrosymmetric. mdpi.com

The this compound anion has been specifically utilized to investigate these effects. iucr.orgiucr.orgresearchgate.net In studies of stilbazolium derivatives, replacing the common tosylate anion with this compound has been shown to successfully induce a non-centrosymmetric crystal structure, thereby enabling second-order NLO properties. iucr.orgresearchgate.net For example, the well-known NLO material DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) has been used as a benchmark. iucr.org By retaining the DAST cation and substituting the tosylate with this compound, researchers created a new compound that crystallizes in the non-centrosymmetric space group Cc, confirming the profound influence of the anion on the crystal structure. iucr.orgresearchgate.net

However, the outcome is not always predictable. In one study, a pyridinium salt was synthesized with the this compound anion specifically to probe its influence, but the resulting crystal adopted a centrosymmetric space group (P21/c), thus exhibiting no second-order NLO activity. iucr.org This highlights the complex interplay of forces that govern crystal formation and demonstrates that while the counter-anion is a powerful tool, successful crystal engineering often requires screening various anion-cation combinations. mdpi.com

A successful strategy for developing high-performance NLO materials is the integration of highly efficient NLO chromophores into an ionic salt crystal structure. researchgate.net This approach combines a cation designed for a large molecular hyperpolarizability with a counter-anion that facilitates a non-centrosymmetric crystal packing arrangement. mdpi.comresearchgate.net

A prime example of this strategy is the organic salt crystal 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound, abbreviated as OMQ-BBS. researchgate.netresearchgate.net In this material, the 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium (OMQ) cation acts as the highly efficient NLO chromophore. researchgate.net The this compound (BBS) anion was selected as the counter-ion to guide the assembly of these cationic chromophores into a desirable crystal lattice. researchgate.net

The integration was highly successful, resulting in the OMQ-BBS crystals possessing a non-centrosymmetric space group symmetry (Cc). researchgate.netresearchgate.net This specific arrangement is characterized by a small molecular ordering angle of approximately 21 degrees, which is highly favorable for maximizing the macroscopic NLO response. researchgate.netresearchgate.net This optimal packing leads to a very large macroscopic second-order nonlinear optical susceptibility. researchgate.net The OMQ-BBS crystal demonstrates remarkable thermal stability, maintaining its non-centrosymmetric phase up to its melting point of 304 °C. researchgate.netresearchgate.net This combination of high NLO activity and thermal stability makes it a promising material for practical applications.

Second Harmonic Generation (SHG) is the most direct and widely used method to evaluate the second-order nonlinear optical properties of a material. researchgate.netscirp.org The process involves converting two photons of incident light of a certain frequency into a single photon with twice that frequency. nih.gov A key requirement for a material to exhibit SHG is that it must crystallize in a non-centrosymmetric space group. researchgate.netscirp.org

Several derivatives of this compound have been the subject of SHG studies. The observation of an SHG signal from a powdered sample is a definitive confirmation of a non-centrosymmetric molecular arrangement. researchgate.net For instance, the organic salt crystal OMQ-BBS, which pairs the 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium (OMQ) cation with the this compound anion, was shown to be SHG-active. researchgate.netresearchgate.net This confirmed that the use of the BBS anion successfully induced the required non-centrosymmetric packing of the OMQ chromophores. researchgate.net

Similarly, in another study, replacing the tosylate anion in the DAST compound with this compound resulted in a new material, (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound. iucr.orgresearchgate.net This new compound was found to crystallize in the non-centrosymmetric space group Cc and was therefore identified as having second-order NLO properties, implying it would be SHG-active. iucr.orgresearchgate.net These studies demonstrate that SHG is a crucial tool for both screening and characterizing new NLO materials based on this compound derivatives.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order nonlinear optical response of a single molecule. mdpi.comresearchgate.net While β is an intrinsic property of the molecule, the macroscopic NLO susceptibility of a crystal also depends on the number density of the molecules and their orientation within the crystal lattice. nih.gov To account for these factors in a real material, the concept of an effective first hyperpolarizability is used.

For the organic salt crystal 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS), the effective first hyperpolarizability was determined to be approximately 105 × 10⁻³⁰ esu. researchgate.netresearchgate.net This exceptionally large value is a direct result of the favorable crystal packing induced by the this compound anion. researchgate.net The OMQ-BBS crystal possesses a non-centrosymmetric space group (Cc) with a high-order parameter, which arises from a small molecular ordering angle of about 21°. researchgate.netresearchgate.net This near-optimal parallel alignment of the cationic chromophores ensures that their individual molecular hyperpolarizabilities add up constructively, leading to a very large macroscopic NLO susceptibility and, consequently, a high effective first hyperpolarizability. researchgate.net

The determination of this value is crucial as it provides a quantitative measure of the material's NLO efficiency, bridging the gap between the properties of the individual molecule and the performance of the bulk crystal. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict and calculate molecular hyperpolarizability, which can then be compared with experimental values derived from techniques like Hyper-Rayleigh Scattering or from the measured SHG efficiency of the crystal. mdpi.comarabjchem.org

Data Table: NLO Properties of Selected this compound Derivatives

Compound Name Cationic Chromophore Crystal System Space Group Key NLO Property Reference
2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS) 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium Monoclinic Cc Large effective first hyperpolarizability (≈105 × 10⁻³⁰ esu) researchgate.net, researchgate.net
(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium Monoclinic Cc Confirmed non-centrosymmetric structure for SHG iucr.org, researchgate.net

Nonlinear Optical (NLO) Properties of Derivatives

Thermal Stability of Non-Centrosymmetric Phases

The thermal stability of non-centrosymmetric (NCS) crystal phases is a critical parameter for the practical application of nonlinear optical (NLO) materials, as it dictates their operational temperature range and long-term reliability. researchgate.net Derivatives of this compound have been incorporated into organic salts that exhibit notable thermal resilience.

For instance, 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS), a phenolic organic salt crystal, demonstrates significant thermal stability. researchgate.net Its non-centrosymmetric crystal phase remains stable up to its melting temperature of 304 °C. researchgate.net Another derivative, 4-(4-methoxystyryl)-1-methylpyridinium this compound (MOS-BBS), also shows high thermal crystal-phase stability, with its lowest phase transition temperature recorded at 265 °C. riss.kr Similarly, the compound (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound has a melting point of 263–264 °C. researchgate.net

The assessment of thermal properties is typically conducted using techniques such as Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), and Dynamic Mechanical Analysis (DMA), which measure changes in heat flow, dimensions, and modulus as a function of temperature, respectively. mt.com These analyses are crucial for determining the melting and decomposition temperatures, which define the upper limit of a material's practical use in devices. mt.combibliotekanauki.pl

CompoundDecomposition / Melting / Phase Transition Temperature (°C)Significance
2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS)304Exhibits remarkable thermal stability up to its melting point. researchgate.net
4-(4-methoxystyryl)-1-methylpyridinium this compound (MOS-BBS)265Shows high thermal crystal-phase stability. riss.kr
(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound263-264High melting point indicates good thermal stability. researchgate.net

Terahertz (THz) Wave Generation

Organic nonlinear optical crystals incorporating the this compound anion have emerged as highly promising materials for the generation of terahertz (THz) radiation. mdpi.comsemanticscholar.org This frequency range, typically defined as 0.1–20 THz, is of significant interest for applications in spectroscopy, imaging, and communications. aip.org Organic crystals often exhibit superior properties compared to their inorganic counterparts, including large nonlinear optical coefficients and versatile structural design possibilities, which can lead to highly efficient THz wave generation. mdpi.com

Design of Efficient Organic THz Generators (e.g., OHQ-BBS)

The design of efficient organic THz generators hinges on creating materials with large macroscopic second-order optical nonlinearities. researchgate.net This is achieved by engineering crystals with a non-centrosymmetric arrangement of highly nonlinear optical chromophores. nih.gov The this compound (BBS) anion plays a crucial role in this process. In ionic salt crystals, such as 2-(4-hydroxystyryl)-1-methylquinolinium this compound (OHQ-BBS), the BBS anion facilitates the parallel alignment of the cationic chromophores (OHQ). mdpi.comresearchgate.net This optimal molecular ordering maximizes the material's nonlinear optical response, which is essential for efficient THz generation. riss.krmdpi.com

The OHQ-BBS single crystal is a prime example of an efficient organic THz wave generator. researchgate.netaip.org Its structure, guided by the BBS anion, allows it to produce a THz electric field that is 20 times higher than that generated by the commonly used inorganic crystal Zinc Telluride (ZnTe). researchgate.netaip.org The combination of a highly nonlinear cation with an appropriate anion like BBS is a key strategy in developing new, high-performance materials for THz photonics. mdpi.com

Molecular Vibrational Mode-Free Range and Absorption Characteristics

A critical factor for efficient and broadband THz wave generation is low optical absorption in the THz frequency range. researchgate.netaip.org THz waves can resonate with the collective vibrations of molecules in a crystal, known as phonon modes, leading to absorption that can diminish the output signal. aip.org

OHQ-BBS crystals exhibit a uniquely wide molecular vibrational mode-free range between 1.7 and 5.1 THz, where the absorption coefficient is very low (<20 mm⁻¹). aip.orgresearchgate.netaip.orgresearchgate.net This broad window of transparency is highly advantageous because it minimizes the self-absorption of the generated THz waves. aip.org The absence of strong molecular phonon vibrations in this range allows for the generation of an extremely broad, dimple-free THz spectrum from 1.2 to 5.5 THz. aip.orgresearchgate.netaip.org This characteristic leads to a higher optical-to-THz conversion efficiency and a cleaner output spectrum compared to materials with significant absorption bands in the same region. aip.org

Optical Rectification Mechanisms

The primary mechanism for generating THz waves in OHQ-BBS and similar organic crystals is optical rectification. aip.orgresearchgate.netresearchgate.net This is a second-order nonlinear optical phenomenon and a specific case of difference frequency generation (DFG). mdpi.com In this process, the ultrashort, high-intensity pulse from a femtosecond laser passes through the nonlinear crystal. The different frequency components within the broad spectrum of the laser pulse interact and mix, generating a difference frequency that falls within the THz range. aip.orgmdpi.com

For OHQ-BBS crystals, THz generation is achieved by pumping with 130-femtosecond laser pulses at a wavelength of 1300 nm. aip.orgresearchgate.netaip.org The efficiency of this process is dependent on phase-matching between the optical pump and the generated THz wave, a condition that is well-met in many organic crystals due to their favorable dispersion characteristics. mdpi.com

Biomedical Research Applications (Focus on Enzyme Interaction and Activity)

Derivatives of this compound are also being investigated for their potential in biomedical research, particularly for their interactions with enzymes. The benzenesulfonate scaffold has been identified as a promising starting point for the development of enzyme inhibitors targeting various diseases. nih.govnih.gov

Enzyme Inhibition Studies

Research has demonstrated that specific molecules containing the this compound moiety can act as potent inhibitors of several enzymes. These findings open avenues for developing new therapeutic agents.

One notable example is 4-Pregnen-21-ol-3,20-dione-21-(this compound), also known as NSC 88915. This steroid derivative has been identified as an inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. nih.govnih.gov Inhibiting Tdp1 is considered a potential strategy for enhancing the efficacy of certain anticancer drugs. nih.govnih.gov

In another study, benzo[d]thiazol-2-yl this compound was found to be an effective inhibitor of pancreatic lipase (B570770), with an IC50 value of 22.73 ± 4.15 μM. researchgate.net Pancreatic lipase is a key enzyme in dietary fat absorption. Furthermore, 4-bromobenzenesulfonic acid itself has shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, with a reported IC50 of 0.21 ± 0.01 μM.

Enzyme TargetInhibitor CompoundInhibitory Concentration (IC50)Reference
Tyrosyl-DNA phosphodiesterase 1 (Tdp1)4-Pregnen-21-ol-3,20-dione-21-(this compound) (NSC 88915)Identified as a potential inhibitor through high-throughput screening. nih.govnih.gov
Pancreatic LipaseBenzo[d]thiazol-2-yl this compound22.73 ± 4.15 μM researchgate.net
α-Amylase4-Bromobenzenesulfonic acid0.21 ± 0.01 μM
Molecular Docking and Mechanistic Hypotheses of Competitive Inhibition

Antimicrobial Activities of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties. In one study, seven new bis-4-bromobenzenesulfonate derivatives were synthesized and tested against nine different bacterial isolates. ktu.edu.tr Another area of research has focused on Schiff base derivatives. vulcanchem.com Specifically, Schiff base compounds derived from 4-formylphenyl this compound exhibit broad-spectrum antibacterial activity. vulcanchem.com

A separate study synthesized a series of silver (I) 4-substituted benzenesulfonate compounds to evaluate their potential as antibacterial agents. researchgate.net While this series included various substitutions, related compounds like silver (I) 4-methylbenzenesulfonate (B104242) and silver (I) 4-methoxybenzenesulfonate (B230329) showed a broad spectrum of activity against several Gram-positive bacteria. researchgate.net Additionally, novel capsaicin (B1668287) derivatives incorporating a sulfonic acid esters moiety have been synthesized, including 2-Methoxy-4-(nonanamidomethyl)phenyl this compound, further expanding the range of antimicrobial candidates. nih.gov

Antimicrobial Activity of Selected this compound Derivatives
Derivative ClassSpecific Compound ExampleTarget OrganismsObserved ActivitySource
Bis 4-bromobenzenesulfonatesAlkyl bis 4-bromobenzenesulfonates (2a-g)9 bacterial isolatesTested for antimicrobial activity ktu.edu.tr
Schiff BasesDerivatives of 4-formylphenyl this compoundVarious bacteriaBroad-spectrum antibacterial activity vulcanchem.com
Capsaicin Derivatives2-Methoxy-4-(nonanamidomethyl)phenyl this compound (3n)Not specifiedSynthesized for antibacterial and insecticidal testing nih.gov

Antitumor Activities of Derivatives

The antitumor potential of this compound derivatives has been explored through multiple mechanisms. The inhibition of Tdp1 by steroid derivatives like NSC 88915 is itself an antitumor strategy, designed to work synergistically with established chemotherapies. nih.govresearchgate.net

In other research, newly synthesized bis-4-bromobenzenesulfonate derivatives were evaluated for their anticancer effects. ktu.edu.tr These compounds were tested against a panel of human cancer cell lines, including three lung cancer lines (A549, Calu1, and H1650) and three bone cancer lines (MG63, Saos2, and SW1353). ktu.edu.tr To understand their mechanism of action, molecular docking studies were also performed to investigate the interactions between these compounds and key cancer-related receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR1). ktu.edu.tr Another study noted that benzo[d]thiazol‐2‐yl 4‐bromobenzenesulfonate showed effective inhibition against pancreatic lipase, which can be a target in cancer research. researchgate.net

Antifungal and Antiviral Activities of Derivatives

Novel pyrazolecarbamide derivatives that include a this compound fragment have been synthesized and evaluated as potential antifungal and antiviral agents. nih.govfrontiersin.org These compounds were tested in vitro for their antifungal activity against several major plant pathogens. nih.govfrontiersin.org

The results showed significant inhibitory effects, as detailed in the table below.

Antifungal Activity of Pyrazolecarbamide Derivatives
PathogenActivity of DerivativesSource
Rhizoctonia solaniHighest antifungal activity observed. Compound T24 (EC₅₀ = 0.45 mg/L) was more potent than the commercial fungicide hymexazol (B17089) (EC₅₀ = 10.49 mg/L). nih.govfrontiersin.org
Gibberella zeaeTested for antifungal activity. nih.govfrontiersin.org
Pestalotiopsis theaeTested for antifungal activity. nih.govfrontiersin.org
Colletotrichum camelliaeTested for antifungal activity. nih.govfrontiersin.org

In addition to their antifungal properties, these pyrazolecarbamide derivatives demonstrated protective effects against the Tobacco Mosaic Virus (TMV) in vivo. nih.govfrontiersin.org This indicates their potential as dual-action agents for protecting crops. In contrast, a different study on newly synthesized bis-Schiff bases of isatin (B1672199) found that they displayed no antifungal activity against Saccharomyces cerevisiae or Candida albicans and no specific antiviral activity against a panel of tested DNA and RNA viruses. mdpi.com

Apoptosis Induction by Related Derivatives

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and represents a key target for anticancer drug development. Research has shown that certain derivatives of this compound are effective in triggering this process in cancer cells. These compounds often feature the this compound moiety linked to other heterocyclic or bioactive scaffolds, enhancing their therapeutic potential. Mechanistic studies suggest that these derivatives can initiate apoptosis through various cellular pathways.

Recent studies have focused on synthesizing and evaluating novel derivatives of this compound for their pro-apoptotic capabilities. A notable area of investigation involves hybrid molecules that combine the this compound group with other pharmacologically active structures, such as hydrazones and benzofurans.

One study detailed the synthesis of a series of hybrid molecules incorporating both hydrazone and sulfonate moieties. erciyes.edu.trresearchgate.net These compounds were assessed for their ability to inhibit the growth of several human cancer cell lines. Among the synthesized derivatives, compounds designated as 4g and 4h were particularly effective against the MCF-7 breast cancer cell line. erciyes.edu.trresearchgate.net Further investigation into their mechanism of action revealed that these compounds induce apoptosis through the intrinsic pathway. erciyes.edu.trresearchgate.net This was evidenced by changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. erciyes.edu.trresearchgate.net

Another class of compounds, benzofuran (B130515) derivatives bearing a this compound group, has also demonstrated pro-apoptotic properties. vulcanchem.com For instance, (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl this compound was found to inhibit the proliferation of cancer cells by inducing apoptosis. Mechanistic studies on related benzofuran compounds have shown that they can activate caspase-3 in MCF-7 cells, a crucial step in the execution phase of apoptosis. vulcanchem.com

Furthermore, derivatives of natural products, such as eugenol, have been synthesized to include the this compound structure. One such derivative is 2-methoxy-4-(prop-2-en-1-yl)phenyl-4-bromobenzenesulfonate . plos.org While part of a broader study on apoptosis-inducing agents, the synthesis and characterization of this compound contribute to the growing body of evidence for the utility of the this compound moiety in designing novel pro-apoptotic molecules. plos.org

The following table summarizes the research findings on the apoptosis-inducing effects of specific this compound derivatives.

Derivative Name/IdentifierTarget Cell LineKey Findings
Compound 4g (Hydrazone-sulfonate hybrid)MCF-7 (Breast cancer)Showed promising antiproliferative effects with an IC50 value of 17.8 µM. Induced apoptosis via the intrinsic pathway, activating caspase-9 and caspase-3. erciyes.edu.trresearchgate.net
Compound 4h (Hydrazone-sulfonate hybrid)MCF-7 (Breast cancer)Exhibited significant antiproliferative effects with an IC50 value of 21.2 µM. Induced apoptosis through the intrinsic pathway by activating caspase-9 and caspase-3. erciyes.edu.trresearchgate.net
(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl this compound MCF-7 (Breast cancer)Preliminary studies indicate inhibition of cancer cell proliferation through apoptosis induction. Related compounds activate caspase pathways.
2-methoxy-4-(prop-2-en-1-yl)phenyl-4-bromobenzenesulfonate Not specified in detail for apoptosisSynthesized and characterized as part of a study on apoptosis-inducing agents, highlighting the use of the this compound moiety. plos.org

These findings underscore the potential of this compound derivatives as a foundation for the development of new anticancer agents that function by triggering programmed cell death.

Catalytic Roles and Applications of 4 Bromobenzenesulfonate and Its Derivatives

Homogeneous Acid Catalysis in Organic Synthesis

4-Bromobenzenesulfonic acid serves as a significant acid catalyst in various organic reactions. Its catalytic activity stems from the strong acidic nature of the sulfonic acid group, which facilitates reactions requiring a proton source.

Facilitation of Electrophilic Aromatic Substitution Reactions

4-Bromobenzenesulfonic acid is utilized as a catalyst to facilitate electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks an aromatic ring, leading to the substitution of a hydrogen atom. The sulfonic acid group, being strongly electron-withdrawing, enhances the electrophilicity of other reactants or can itself act as a directing group in certain contexts.

The general mechanism for EAS involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The loss of a proton from this intermediate restores the aromaticity of the ring and yields the substituted product. libretexts.org Catalysts like 4-bromobenzenesulfonic acid can play a role in the generation of the active electrophile. For instance, in sulfonation reactions, sulfur trioxide (SO₃) is the electrophile, and its formation can be facilitated by an acidic environment.

The presence of substituents on the aromatic ring influences both the rate and the regioselectivity of the substitution. Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. lkouniv.ac.in The sulfonic acid group itself is a deactivating, meta-directing group. However, when used as a catalyst, its primary role is to protonate other reagents to generate a more potent electrophile.

A key aspect of these reactions is the stability of the intermediate carbocation. The ability of the aromatic ring and any existing substituents to delocalize the positive charge determines the reaction rate. researchgate.net The final step, deprotonation, is typically fast as it regenerates the stable aromatic system. lkouniv.ac.in

Acid Catalysis in the Synthesis of Aromatic Compounds

Beyond EAS, 4-bromobenzenesulfonic acid acts as a general acid catalyst in the synthesis of various aromatic compounds. Its strong acidity is beneficial in reactions such as esterifications, and rearrangements where protonation of a substrate is a key step. For example, it can be employed in the annulation of furan (B31954) rings to afford carbazole (B46965) derivatives. core.ac.uk

The catalytic efficiency is often linked to the acid strength and the stability of the corresponding conjugate base. The 4-bromobenzenesulfonate anion is a stable, non-nucleophilic counter-ion, which is advantageous as it is less likely to interfere with the desired reaction pathway.

Table 1: Examples of Reactions Catalyzed by 4-Bromobenzenesulfonic Acid

Reaction Type Role of 4-Bromobenzenesulfonic Acid Product Type
Electrophilic Aromatic Substitution Catalyst to generate electrophile Substituted Aromatic Compounds
Sulfonamide Synthesis Catalyst and Reagent Sulfonamides
Furan Annulation Acid Catalyst Carbazole Derivatives

Role in Sulfonated Polymer Systems

Sulfonated polymers, which contain sulfonic acid groups (-SO₃H), are crucial materials in various advanced technologies. The incorporation of moieties derived from this compound can influence the properties of these polymers.

Proton Conductivity Enhancement in Fuel Cell Technologies

Proton exchange membranes (PEMs) are a core component of proton exchange membrane fuel cells (PEMFCs). nih.gov The efficiency of these fuel cells is highly dependent on the proton conductivity of the PEM. nih.gov Sulfonated polymers are the primary materials used for PEMs due to the ability of the sulfonic acid groups to facilitate proton transport. mdpi.com

The introduction of sulfonic acid groups, such as those from this compound, into a polymer backbone creates hydrophilic domains that can absorb water. lidsen.com In a hydrated state, protons can move through the membrane via two primary mechanisms: the Grotthuss mechanism (proton hopping between water molecules) and the vehicular mechanism (diffusion of protonated water molecules like H₃O⁺). mdpi.comfrontiersin.org

Research has shown that increasing the degree of sulfonation generally leads to higher proton conductivity. researchgate.net For instance, sulfonated poly(phenylenebenzophenone) membranes have demonstrated proton conductivities that can surpass that of the benchmark material, Nafion, especially at elevated temperatures. nih.gov The structure of the polymer backbone and the distribution of the sulfonic acid groups are critical factors in creating efficient proton conduction pathways. lidsen.com

Table 2: Proton Conductivity of Various Sulfonated Polymer Membranes

Polymer System Proton Conductivity (S/cm) Conditions
Sulfonated poly(phenylenebenzophenone) (SI-branched PPBP-40) 0.12188 90 °C, 90% RH
Nafion 117 0.08474 90 °C, 90% RH
Sulfonated poly(4-styrene sulfonic acid) on bacterial cellulose ~0.130 94 °C, 98% RH
Main-chain sulfonated poly(arylene ether ketone) (MSP) with 1% ZIF-67/GO 0.1331 80 °C, 100% RH

Development of Ion Exchange Membranes

Ion exchange membranes (IEMs) are semi-permeable membranes that selectively transport ions. queensu.ca They are used in a variety of applications, including water purification, desalination by electrodialysis, and chemical synthesis. fujifilm.com Cation exchange membranes (CEMs) contain negatively charged functional groups, such as sulfonate groups, which allow the passage of cations while blocking anions. fujifilm.com

The sulfonate groups fixed to the polymer matrix of a CEM create a charged environment. When the membrane is placed in an electrolyte solution, counter-ions (cations) are mobile within the membrane and can be exchanged for other cations from the solution. This property is fundamental to the function of ion exchange resins and membranes. ambeed.com

The properties of an IEM, such as its ion exchange capacity, selectivity, and electrical resistance, are determined by the type and concentration of the fixed ionic groups and the structure of the polymer matrix. fujifilm.com Polymers functionalized with sulfonate groups derived from compounds like 4-bromobenzenesulfonic acid can be tailored to achieve specific performance characteristics for various ion exchange applications.

Catalytic Activity in Specific Reactions (in the context of sulfonated materials)

Sulfonated materials, including those functionalized with this compound-related structures, can act as solid acid catalysts. These materials combine the catalytic activity of sulfonic acid groups with the practical advantages of a heterogeneous catalyst, such as ease of separation from the reaction mixture and potential for reuse.

Sulfonated mesoporous polymers have demonstrated remarkable catalytic activity in reactions such as the acetalization of glycerol. rsc.org The high surface area and porous structure of these materials allow for efficient access of reactants to the catalytic sites. The catalytic performance is often directly correlated with the acidity and the surface density of the sulfonic acid groups. rsc.org

Similarly, sulfonated carbon nanotubes have been developed as effective solid acid catalysts. researchgate.net The high degree of sulfonation that can be achieved on the surface of these nanomaterials leads to a high surface acidity, making them excellent catalysts for reactions like esterification. researchgate.net The development of such solid acid catalysts is a significant area of research in green chemistry, aiming to replace corrosive and difficult-to-handle liquid acids. beilstein-journals.orgresearchgate.net

Catalytic Reduction Processes (e.g., 4-nitrophenol (B140041) reduction via nanocellulose composites involving sulfonates)

Catalytic reduction is a fundamental process in chemical synthesis and environmental remediation, where a catalyst facilitates the addition of hydrogen or electrons to a substrate, typically without being consumed in the reaction. topsoe.com These processes are crucial for transforming functional groups, such as converting nitro compounds into valuable amines. A prominent example is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP), a less toxic compound used in the synthesis of pharmaceuticals and dyes. This reaction is often used as a model to evaluate the efficiency of new catalytic systems due to its ease of monitoring via UV-visible spectroscopy. nih.gov

Recent advancements in green chemistry have led to the development of catalysts based on renewable and sustainable materials. researchgate.net Nanocellulose, a biopolymer derived from sources like wood and bacteria, has emerged as a promising support material for catalysts due to its high surface area, thermal stability, and functionalizable surface. rsc.org The surface of nanocellulose, rich in hydroxyl and often sulfate (B86663) ester groups, plays a key role in its ability to stabilize and sometimes even reduce metal species to form catalytically active nanoparticles. rsc.org

Research Findings on 4-Nitrophenol Reduction

The catalytic reduction of 4-nitrophenol using nanocellulose composites has been a subject of extensive research. In a typical process, a catalyst, such as silver nanoparticles supported on nanocellulose ([email protected]), is introduced into an aqueous solution of 4-NP. researchgate.net The addition of a reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), initiates the reaction. nih.gov The progress of the reduction can be tracked by the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion and the corresponding decrease in its characteristic absorption peak in the UV-vis spectrum. nih.gov

Studies have demonstrated the high efficiency of these nanocellulose-based catalysts. For instance, a free-standing membrane made of silver nanoparticles on nanocellulose fibers ([email protected]) showed a 4-NP conversion efficiency of over 95%. researchgate.net In a batch reactor setup, the same catalyst achieved complete conversion within 8 minutes. researchgate.net The performance of these catalysts is often compared using the apparent rate constant (k_app), with higher values indicating superior catalytic performance.

The support material plays a critical role in the catalyst's stability and reusability. Carbon-based materials, including carbon nanotubes derived from sulfonated polymers, have also been used as supports for metal catalysts like copper, demonstrating high efficiency in the reduction of 4-nitrophenol. researchgate.net A catalyst of copper anchored on carbon nanotubes ([email protected]) calcined at 800°C was able to convert 4-NP to 4-AP in just 6 minutes. researchgate.net

The data below summarizes the performance of various catalysts in the reduction of 4-nitrophenol, highlighting the effectiveness of nanocellulose and other supports.

Interactive Data Table: Performance of Various Catalysts in 4-Nitrophenol Reduction

Environmental Science Applications of 4 Bromobenzenesulfonate

Water Treatment Technologies

In the broad field of water purification, numerous technologies are employed to remove a wide array of contaminants. These methods can be physical, such as filtration and adsorption, or chemical, involving the transformation of harmful substances into less toxic ones. redalyc.orgpjoes.com Advanced Oxidation Processes (AOPs), for instance, are a prominent class of chemical water treatment that rely on the generation of highly reactive and non-selective oxidants, most notably the hydroxyl radical (•OH), to mineralize complex organic pollutants. kirj.eesapub.org These processes are adept at destroying a wide range of contaminants like pesticides, pharmaceuticals, and industrial chemicals. pjoes.com

While specific, detailed research on the direct application of 4-Bromobenzenesulfonate as a primary agent in large-scale water treatment is not extensively documented in publicly available literature, its known chemical characteristics provide a basis for its potential applications. The compound is known to act as an acid catalyst in certain organic reactions, a property that is fundamental in many chemical transformations.

The removal of persistent organic pollutants (POPs) from water is a critical environmental challenge. These compounds, often synthetic and resistant to natural degradation, can accumulate in the environment and pose risks to ecosystems and human health. Technologies for their removal are diverse, ranging from adsorption on activated carbon to advanced chemical degradation. pjoes.com

The properties of this compound allow it to be considered for use in processes aimed at removing such organic pollutants from aqueous environments. Theoretically, its acidic nature could catalyze hydrolysis reactions, breaking down certain types of pollutants. Furthermore, its molecular structure could be leveraged in more complex reaction schemes. For instance, in catalytic systems, a compound's ability to participate in and facilitate reactions without being consumed is key. While its primary documented catalytic roles are in organic synthesis, the principles could be explored for pollutant degradation.

Below is a table of common organic pollutants that are targets for removal in water treatment systems.

Pollutant CategoryExamplesCommon Sources
PesticidesAtrazine, Diuron, GlyphosateAgricultural runoff
PharmaceuticalsIbuprofen, Carbamazepine, DiclofenacMunicipal wastewater, improper disposal
Industrial ChemicalsPhenols, Benzene (B151609), TrichloroethyleneIndustrial discharge, chemical spills
Personal Care ProductsTriclosan, Synthetic musksDomestic wastewater
Per- and Polyfluoroalkyl Substances (PFAS)PFOA, PFOSIndustrial manufacturing, firefighting foams

The core principle of many advanced water treatment methods is the breakdown of complex, often toxic, organic molecules into simpler, non-toxic compounds like water, carbon dioxide, and mineral salts. sapub.org This mineralization is a key feature of Advanced Oxidation Processes (AOPs). kirj.ee These processes, such as Fenton, photo-Fenton, and ozonation, generate powerful hydroxyl radicals that can attack and degrade a wide spectrum of organic contaminants. kirj.eesapub.org

This compound has been noted for its potential to help facilitate the breakdown of complex organic molecules into less harmful substances. Although specific mechanistic studies for this compound in AOPs are not detailed in available research, its chemical nature suggests a potential role. For example, in a Fenton-like system, a compound can influence the reaction by interacting with the catalyst (e.g., iron ions) or the oxidant (e.g., hydrogen peroxide), potentially enhancing the generation of reactive oxygen species. The sulfonic acid group can influence the solubility and ionic interactions in the aqueous phase, while the brominated aromatic ring can participate in electron transfer reactions.

The table below outlines the principles of several common AOPs used for the degradation of complex organic molecules.

AOP MethodPrimary ReagentsPrinciple of Radical Generation
FentonFe²⁺ + H₂O₂Ferrous iron catalyzes the decomposition of hydrogen peroxide to form hydroxyl radicals.
Photo-FentonFe²⁺/Fe³⁺ + H₂O₂ + UV LightUV light accelerates the regeneration of Fe²⁺ from Fe³⁺, enhancing the rate of hydroxyl radical production.
UV/H₂O₂H₂O₂ + UV LightUV photolysis of hydrogen peroxide generates hydroxyl radicals.
Ozonation (at high pH)O₃ + OH⁻Ozone decomposes in alkaline conditions to produce hydroxyl radicals.
PhotocatalysisSemiconductor (e.g., TiO₂) + UV LightUV light excites the semiconductor, creating an electron-hole pair that reacts with water to form hydroxyl radicals.

Advanced Characterization and Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing information about the chemical environment of hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of 4-bromobenzenesulfonate derivatives, the aromatic protons of the 4-bromobenzenesuflonyl moiety typically present a characteristic AA'BB' or a simple two-doublet system in the downfield region, usually between δ 7.6 and 7.9 ppm. rsc.org The protons ortho to the sulfonate group are deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom.

For instance, in the spectrum of 4-chlorophenyl this compound recorded in CDCl₃, the four protons of the this compound ring appear as a singlet at δ 7.68 ppm, indicating coincidental chemical equivalence in this specific environment. rsc.org In another example, 3,20-dioxopregn-4-en-21-yl this compound, the aromatic protons are resolved into two distinct doublets at δ 7.82 ppm and δ 7.72 ppm, with a coupling constant (J) of 8.4 Hz, which is typical for ortho-coupling in a para-substituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for the this compound Moiety

Compound Solvent Chemical Shift (δ ppm) and Multiplicity Coupling Constant (J Hz) Citation
3,20-Dioxopregn-4-en-21-yl this compound CDCl₃ 7.82 (d, 2H), 7.72 (d, 2H) 8.4

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For the this compound group, four distinct signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the bromine (C-Br, the ipso-carbon) is notably shielded due to the "heavy atom effect," causing its signal to appear more upfield than might be predicted based on electronegativity alone. stackexchange.com The carbon atom attached to the sulfonate group (C-S) is found further downfield.

In the spectrum of 4-chlorophenyl this compound, the carbons of the 4-bromobenzenesulfonyl group appear at δ 134.05, 133.12, 129.93, and 129.89 ppm. rsc.org The signal at δ 129.92 ppm is attributed to the carbon bearing the bromine atom, while the quaternary carbon attached to the sulfur atom is observed at δ 134.05 ppm. rsc.org The remaining two signals correspond to the two equivalent CH groups in the ring.

Table 2: Representative ¹³C NMR Data for the this compound Moiety

Compound Solvent Chemical Shifts (δ ppm) Citation
4-Chlorophenyl this compound CDCl₃ 147.81, 134.05, 133.12, 132.66, 129.93, 129.92, 129.89, 123.67 rsc.org

This table is interactive. Click on the headers to sort.

¹H NMR for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound compounds, the most characteristic absorptions are those from the sulfonate group (-SO₃-). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

For example, a derivative, (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl this compound, shows a characteristic absorption band for the asymmetric S=O stretch at 1350 cm⁻¹. Additional bands corresponding to C-S stretching and the substituted benzene ring would also be present.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound derivatives, the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragments, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

For neopentyl this compound, the molecular formula is C₁₁H₁₅BrO₃S, corresponding to a molecular weight of approximately 307.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the sodium adduct of 4-chlorophenyl this compound, [M+Na]⁺, was calculated as 368.8958 and found to be 368.8957, confirming its formula of C₁₂H₈BrClNaO₃S. rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uol.deuhu-ciqso.es This technique provides precise bond lengths, bond angles, and details about the crystal packing. Several salts of this compound have been characterized using XRD. These studies reveal the geometry of the anion and its interactions within the crystal lattice.

For example, the crystal structure of 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound was determined to be monoclinic with the space group P2₁/c. researchgate.net In another study, 1-methyl-4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]pyridinium this compound monohydrate was found to crystallize in the monoclinic space group P2₁. researchgate.net These analyses show the non-planar arrangement of the cation and anion and detail the hydrogen bonding and π-π stacking interactions that stabilize the crystal structure. researchgate.netresearchgate.netresearchgate.net

Table 3: Crystallographic Data for Selected this compound Salts

Compound Crystal System Space Group Unit Cell Parameters Citation
1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound Monoclinic P2₁/c a = 7.9026 Å, b = 18.8211 Å, c = 13.4816 Å, β = 93.292° researchgate.net
1-Methyl-4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]pyridinium this compound monohydrate Monoclinic P2₁ a = 9.8072 Å, b = 6.4848 Å, c = 19.4405 Å, β = 103.421° researchgate.net

This table is interactive. Click on the headers to sort.

Radiometric Thin-Layer Chromatography (TLC) (for labeled compounds)

Radiometric thin-layer chromatography is a specialized TLC technique used to analyze and purify radiolabeled compounds. comecer.comnih.gov It combines the separation power of TLC with the sensitive detection of radioactivity. umich.edu This method is crucial in the quality control of radiopharmaceuticals to determine radiochemical purity.

This technique has been applied in the context of positron emission tomography (PET) agent synthesis. For example, [¹⁸F]fluoroethyl this compound was synthesized as a prosthetic group for radiolabeling. nih.gov The identity and radiochemical purity of the final product, 2-[¹⁸F]FEE2, were confirmed using radiometric TLC. The analysis yielded specific retention factor (R_f) values, which are characteristic of the compound in a given solvent system. For 2-[¹⁸F]FEE2, R_f values of 0.5 and 0.8 were reported using 1:1 and 2:1 mixtures of ethyl acetate (B1210297)/hexane as the eluent, respectively. nih.gov A Bioscan system 200 detector was used for the radiometric detection. nih.gov

Surface Plasmon Resonance (SPR) for Ligand-Enzyme Binding Studies

Surface Plasmon Resonance (SPR) is a powerful and sensitive optical technique for real-time, label-free monitoring of biomolecular interactions. researchgate.netcytivalifesciences.comnih.gov It has become a standard tool in drug discovery and molecular biology for characterizing the binding of ligands, such as small molecule inhibitors, to enzymes and other proteins. sygnaturediscovery.comnih.gov The principle of SPR is based on the phenomenon that occurs when polarized light strikes a thin, electrically conducting metal film (typically gold) at the interface between two media of different refractive indices. cytivalifesciences.comnih.govwikipedia.org This generates electron charge density waves called surface plasmons, which reduce the intensity of the reflected light at a specific angle, known as the resonance angle. cytivalifesciences.com

In a typical SPR experiment for studying ligand-enzyme binding, the enzyme (ligand) is immobilized onto the surface of a sensor chip. nih.govharvard.edu A solution containing the potential binding partner (analyte), such as this compound, is then flowed over this surface. harvard.edu The binding of the analyte to the immobilized enzyme causes a change in the mass concentration at the sensor surface, which in turn alters the refractive index. nih.govunivr.it This change in the refractive index is detected as a shift in the resonance angle, which is recorded in real-time and displayed as a sensorgram. cytivalifesciences.com The SPR response is measured in resonance units (RU), which are directly proportional to the bound mass on the sensor surface. wikipedia.org

The resulting sensorgram provides detailed information about the kinetics of the interaction. The association phase, during which the analyte binds to the ligand, shows an increase in the SPR signal. wikipedia.org By analyzing the rate of this increase at different analyte concentrations, the association rate constant (kₐ or k_on) can be determined. sygnaturediscovery.com Subsequently, when a buffer solution without the analyte is flowed over the chip, the dissociation of the ligand-analyte complex is observed as a decrease in the SPR signal. wikipedia.org The rate of this decay allows for the calculation of the dissociation rate constant (kₑ or k_off). sygnaturediscovery.com

From these kinetic rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ). sygnaturediscovery.com A lower Kₑ value signifies a higher affinity between the ligand and the enzyme. This label-free method allows for the detailed characterization of binding events without modifying the interacting molecules, which could otherwise alter their binding properties. nih.gov

Research Findings: Sulfonamide Inhibitors and Carbonic Anhydrase

SPR has been extensively used to study the interaction between various sulfonamide inhibitors and the enzyme carbonic anhydrase (CA). nih.govbiosensingusa.comresearchgate.net Carbonic anhydrase II (CAII) is a well-characterized enzyme that serves as a model system for such binding studies. biosensingusa.comxantec.com Research has demonstrated the effectiveness of SPR in screening and characterizing sulfonamide derivatives, providing kinetic and affinity data that correlates well with other biophysical methods like isothermal titration calorimetry (ITC). nih.gov

In one study, the interaction between the closely related compound, 4-carboxybenzenesulfonamide (4-CBS), and immobilized CAII was analyzed using SPR. xantec.com The experiment involved flowing various concentrations of 4-CBS over the sensor chip with immobilized CAII and monitoring the binding response. xantec.com The data obtained from the sensorgrams were then fitted to a 1:1 interaction model to determine the kinetic parameters. biosensingusa.comxantec.com

Below is a table representing typical data obtained from an SPR analysis of 4-carboxybenzenesulfonamide binding to Carbonic Anhydrase II.

Analyte Concentration (µM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
0.1561.12 x 10⁶9.01 x 10⁻⁴809
0.31251.12 x 10⁶9.01 x 10⁻⁴809
0.6251.12 x 10⁶9.01 x 10⁻⁴809
1.251.12 x 10⁶9.01 x 10⁻⁴809
2.51.12 x 10⁶9.01 x 10⁻⁴809
5.01.12 x 10⁶9.01 x 10⁻⁴809
This table is interactive. Data is representative of findings for 4-carboxybenzenesulfonamide binding to Carbonic Anhydrase II as determined by kinetic fit analysis. xantec.com

Theoretical and Computational Studies on 4 Bromobenzenesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of many-body systems, such as atoms and molecules. uni-freiburg.de It is widely employed due to its favorable balance of accuracy and computational cost, making it a valuable tool for predicting a vast range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. uni-freiburg.dewiley.com

A critical step in computational analysis is the validation of theoretical models against experimental results. rsc.org DFT calculations can predict vibrational spectra (like FT-IR and Raman), which can then be compared with experimentally recorded spectra to assess the accuracy of the chosen computational method and basis set. smu.edumdpi.com The calculated vibrational frequencies often correlate well with experimental values, though scaling factors are sometimes applied to improve the agreement due to approximations in the theoretical model and the absence of environmental effects in gas-phase calculations. mckendree.edu

For derivatives containing the 4-bromobenzenesulfonyl moiety, experimental spectroscopic data has been reported. For example, in the compound 4-Bromo-N-(4-oxo-3-propyl-3,4-dihydrobenzo nih.govoaepublish.comacs.orgtriazin-6-yl)benzenesulfonamide, characteristic vibrational bands have been identified using FT-IR spectroscopy. mdpi.com These experimental findings provide a benchmark for validating DFT calculations on this class of compounds.

Table 1: Experimental FT-IR Spectroscopic Data for a 4-Bromobenzenesulfonyl-Containing Derivative (Data for 4-Bromo-N-(4-oxo-3-propyl-3,4-dihydrobenzo nih.govoaepublish.comacs.orgtriazin-6-yl)benzenesulfonamide)

Functional GroupVibrational ModeWavenumber (cm⁻¹)Source
S=OSulfonyl Stretch1332, 1164 mdpi.com
C=OCarbonyl Stretch1657 mdpi.com
N-HAmine Stretch3181 mdpi.com

This interactive table presents key vibrational frequencies from experimental data, which serve as a reference for validating computational models.

DFT calculations are instrumental in determining the optimized geometric parameters (bond lengths and angles) and electronic properties of molecules. researchgate.net These investigations provide insight into a compound's stability, reactivity, and intermolecular interaction potential. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

For a series of newly synthesized benzotriazinone sulfonamides, including a derivative with a 4-bromobenzenesulfonyl group, DFT studies at the B3LYP/6-311+G* level were performed. nih.gov These studies revealed the HOMO-LUMO energy gaps and reinforced the understanding of the compounds' binding interactions. nih.gov

Table 2: Calculated Electronic Properties for a 4-Bromobenzenesulfonyl-Containing Derivative (Data for 4-Bromo-N-(4-oxo-3-propyl-3,4-dihydrobenzo nih.govoaepublish.comacs.orgtriazin-6-yl)benzenesulfonamide)

ParameterDescriptionCalculated Value (eV)Source
EHOMOEnergy of Highest Occupied Molecular Orbital-7.21 nih.gov
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-2.54 nih.gov
Energy Gap (ΔE)ELUMO - EHOMO4.67 nih.gov

This interactive table summarizes the key electronic structure parameters calculated via DFT, offering insights into the molecule's kinetic stability and reactivity.

Validation against Experimental Spectroscopic Data

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors with their biological targets.

While studies specifically docking 4-bromobenzenesulfonate with Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) are not prominent in the reviewed literature, significant findings exist for its interaction with Tyrosyl-DNA Phosphodiesterase 1 (Tdp1).

Tdp1 is an enzyme involved in the repair of DNA damage caused by topoisomerase I (Top1) inhibitors, which are used in cancer therapy. nih.govacs.org Therefore, Tdp1 inhibitors are sought after as potential therapeutics to be used in combination with Top1-targeting drugs. nih.govacs.org Through high-throughput screening, a progesterone (B1679170) derivative featuring a this compound group, namely 4-Pregnen-21-ol-3,20-dione-21-(this compound) (also known as NSC 88915), was identified as a specific inhibitor of Tdp1. nih.govoaepublish.comacs.org

Studies on Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. rsc.org

Conventionally, halogen bonding is understood to be driven by favorable electrostatic interactions. This makes the idea of a halogen bond between two anions seem counterintuitive due to the expected electrostatic repulsion. However, theoretical predictions and subsequent experimental observations have confirmed the existence of so-called "anti-electrostatic" halogen bonds. wiley.comrsc.org

Experimentally, such anti-electrostatic halogen bonds have been observed in the solid-state structures of anionic iodo-compounds, which form dimers and chains through these interactions. wiley.comresearchgate.net The observed bond lengths are significantly shorter (14-21%) than the sum of the van der Waals radii, confirming a strong, specific interaction. wiley.comresearchgate.net While these initial studies focused on iodo-derivatives, the findings are applicable to bromo-substituted compounds as well. rsc.org As an anionic species containing a bromine atom, this compound possesses the necessary features to act as a halogen bond donor in such anti-electrostatic interactions, a property that could influence its crystal packing and interactions in solution.

Investigation of Attractive and Repulsive Components

Attractive forces are responsible for pulling molecules together, while repulsive forces prevent them from collapsing into each other. uomustansiriyah.edu.iq The equilibrium distance between interacting molecules is achieved when these attractive and repulsive forces are balanced. uomustansiriyah.edu.iq The primary attractive interactions include electrostatic interactions, induction (polarization), and dispersion forces. wikipedia.org Repulsive interactions are primarily a consequence of the Pauli exclusion principle, which comes into play at very short intermolecular distances as the electron clouds of the molecules begin to overlap. nih.govwikipedia.org

The following table outlines the key attractive and repulsive components that are theoretically considered in the interactions of this compound.

Interaction ComponentNatureDescription
Electrostatic Attractive or RepulsiveArises from the interaction of permanent multipoles (dipoles, quadrupoles) on the interacting molecules. Its nature depends on the relative orientation of the molecules. wikipedia.org
Induction (Polarization) AttractiveOccurs when a permanent multipole on one molecule induces a temporary multipole on another, leading to an attractive force. wikipedia.org
Dispersion (London) AttractiveArises from temporary fluctuations in electron density creating instantaneous dipoles that induce dipoles in neighboring molecules. This is a universal attractive force. wikipedia.org
Exchange (Pauli Repulsion) RepulsiveA short-range repulsive force that occurs when the electron clouds of two molecules overlap, based on the Pauli exclusion principle. nih.govwikipedia.org
Halogen Bonding Attractive/RepulsiveA specific noncovalent interaction involving the electrophilic region on the halogen atom (σ-hole) and a nucleophilic site. The electrostatic component can be either attractive or repulsive. nih.gov

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org These computational approaches allow for the exploration of potential energy surfaces, the identification of transient structures like transition states, and the calculation of reaction energy barriers, providing insights that are often difficult to obtain experimentally. cardiff.ac.ukresearchgate.net

Analysis of Carbocation Stability and Reactivity

Carbocations are crucial, yet often transient, intermediates in a wide array of organic reactions. masterorganicchemistry.combyjus.com Their stability is a key determinant of reaction pathways and rates. numberanalytics.comlibretexts.org The structure of a carbocation is typically planar with an sp2-hybridized carbon atom and an empty p-orbital. byjus.com Several factors influence the stability of carbocations, including:

Substitution: The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary > methyl). masterorganicchemistry.comlabster.com This is attributed to both inductive effects and hyperconjugation, where adjacent C-H or C-C sigma bonds donate electron density to the empty p-orbital. numberanalytics.comlabster.com

Resonance: Delocalization of the positive charge through an adjacent pi-system significantly stabilizes a carbocation. masterorganicchemistry.comlabster.com The more resonance structures that can be drawn, the greater the stability. masterorganicchemistry.com

Neighboring Atoms with Lone Pairs: An adjacent atom with a lone pair of electrons can donate them to the carbocation, forming a pi bond and delocalizing the charge. masterorganicchemistry.comlabster.com

Electron-Withdrawing Groups: Conversely, nearby electron-withdrawing groups that cannot donate a lone pair will destabilize a carbocation. masterorganicchemistry.comlibretexts.org

In reactions involving this compound, either as a leaving group or as part of a larger reacting molecule, the stability of any potential carbocation intermediates would be a critical factor. The sulfonate group is an excellent leaving group, which facilitates the formation of carbocations. The bromophenyl moiety, with its electron-withdrawing inductive effect and potential for resonance participation, would modulate the stability of any carbocation formed on an attached alkyl chain.

The following table summarizes the primary factors that influence carbocation stability.

Stabilizing FactorDescription
Alkyl Substitution Increasing the number of alkyl groups on the carbocationic carbon increases stability through induction and hyperconjugation. masterorganicchemistry.comlabster.com
Resonance Delocalization An adjacent pi-system (e.g., a double bond or aromatic ring) allows the positive charge to be spread over multiple atoms, increasing stability. masterorganicchemistry.comlabster.com
Lone Pair Donation An adjacent atom with a lone pair can donate electron density to the carbocation, stabilizing it through pi-bond formation. masterorganicchemistry.comlabster.com
Destabilizing Factor Description
Electron-Withdrawing Groups Groups that pull electron density away from the carbocationic center increase the positive charge and decrease stability. masterorganicchemistry.comlibretexts.org
Poor Orbital Overlap Geometric constraints that prevent the carbocation from adopting a planar geometry, such as in bridgehead systems or highly strained rings, lead to instability. masterorganicchemistry.com

Investigation of Cyclopropane (B1198618) Ring Opening Mechanisms

The cyclopropane ring, despite being composed of single bonds, exhibits reactivity akin to that of a carbon-carbon double bond. dalalinstitute.com This is due to the significant ring strain and the unique nature of its "bent" bonds. The ring-opening of cyclopropanes can be initiated by various reagents and conditions, often proceeding through mechanisms that can be elucidated using quantum mechanical calculations.

These reactions can proceed through different pathways, such as those involving biradical or carbocationic intermediates. researchgate.net For instance, electrophilic addition to a cyclopropane ring can lead to a ring-opened product, with the regiochemistry often following Markovnikov's rule. dalalinstitute.com

Computational studies can map the potential energy surface for the ring-opening process, identifying the transition states and intermediates involved. For example, in the context of a molecule containing both a cyclopropane ring and a this compound group, theoretical calculations could explore various scenarios:

The sulfonate group could act as an internal nucleophile after an initial electrophilic attack on the cyclopropane ring.

The electronic effects of the bromobenzenesulfonate moiety could influence the regioselectivity of the ring-opening.

In organocatalytic systems, computational models can help understand how a catalyst interacts with the substrate to facilitate a stereoselective ring-opening. organic-chemistry.org For example, studies have shown that different bases can lead to different reaction outcomes, either yielding the cyclopropane product or promoting a subsequent ring-opening. organic-chemistry.org

Research has explored various catalytic systems for the ring-opening of cyclopropanes, including Lewis acids and organocatalysts. uoguelph.casnnu.edu.cn These studies often rely on computational modeling to propose and validate mechanistic pathways, such as a Michael-alkylation-retro-Michael sequence. organic-chemistry.org

The table below outlines general mechanistic pathways for cyclopropane ring-opening.

Mechanistic PathwayDescriptionKey Intermediates
Electrophilic Addition An electrophile (E+) attacks the cyclopropane ring, leading to a carbocationic intermediate which is then attacked by a nucleophile (Nu-). dalalinstitute.comCarbocation
Radical Reaction A radical initiator can induce a ring-opening to form a radical intermediate, which then propagates the reaction.Biradical or monoradical species
Transition-Metal Catalyzed A metal catalyst inserts into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate, which can then undergo further reactions. uoguelph.caMetallacyclobutane
Base-Mediated Fragmentation A base can induce an elimination reaction, leading to the fragmentation of the cyclopropane ring. snnu.edu.cnCarbanion/Enolate

Q & A

Q. What are the recommended methodologies for synthesizing 4-bromobenzenesulfonate derivatives, and how can their purity be validated?

Synthesis typically involves sulfonation and bromination reactions. For example, 4-Pregnen-21-ol-3,20-dione-21-(this compound) (NSC 88915) was synthesized via esterification of the parent steroid with 4-bromobenzenesulfonyl chloride under anhydrous conditions . Purity validation requires a combination of techniques:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify substituent positions and structural integrity.
  • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in studies of related sulfonate salts (e.g., triclinic crystal systems with specific unit cell parameters) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound derivatives are generally not classified as hazardous under CLP regulations, precautions include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in sealed containers away from oxidizers and strong acids to prevent unintended reactions .

Q. How can researchers characterize the crystallographic properties of this compound salts?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance:

  • Crystal system : Triclinic (P1 space group) with unit cell parameters a = 9.8201 Å, b = 10.3315 Å, c = 12.4914 Å .
  • Interactions : π-π stacking between aromatic rings and hydrogen-bonding networks involving sulfonate groups and water molecules .
  • Software : SHELXL for structure refinement, ensuring R-factor values below 0.05 for high precision .

Advanced Research Questions

Q. How does this compound function as a tyrosyl-DNA phosphodiesterase (Tdp1) inhibitor, and what experimental models validate its efficacy?

NSC 88915, a this compound steroid derivative, inhibits Tdp1 by competitively binding to the enzyme’s catalytic site, blocking DNA repair in cancer cells. Key validation steps include:

  • In vitro assays : Fluorescence-based cleavage assays using recombinant Tdp1 and oligonucleotide substrates (IC₅₀ values typically <10 µM) .
  • Cellular studies : Synergy with topoisomerase inhibitors (e.g., camptothecin) to enhance cytotoxicity in Tdp1-overexpressing cancer lines .
  • Molecular docking : Computational models align the sulfonate group with Tdp1’s active-site residues, rationalizing structure-activity relationships .

Q. What role do crystallographic parameters play in optimizing the bioactivity of this compound-based inhibitors?

Crystal packing and intermolecular interactions influence solubility and binding affinity. For example:

  • Triclinic vs. monoclinic systems : Triclinic structures (e.g., P1 symmetry) exhibit tighter packing, reducing solubility but enhancing ligand-receptor contact .
  • Hydrogen-bonding networks : Water molecules in the crystal lattice (e.g., monohydrate forms) stabilize the sulfonate group, improving pharmacokinetic stability .
  • Torsion angles : Conformational flexibility of the bromophenyl ring affects docking into hydrophobic enzyme pockets .

Q. How can researchers address discrepancies in enzymatic inhibition data for this compound derivatives across studies?

Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and substrate concentrations.
  • Control experiments : Test for off-target effects using Tdp1 knockout cell lines .
  • Batch validation : Reanalyze compounds via HPLC to confirm >95% purity before assays .
  • Data normalization : Express inhibition as a percentage of vehicle controls to account for inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.